tert-Butyl 4-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHXYZMPUENSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 4-methyl-1H-indole-2-carboxylate synthesis pathways
The Hemetsberger-Knittel Indole Synthesis is the most direct and regioselective route for accessing tert-butyl 4-methyl-1H-indole-2-carboxylate . Unlike the Fischer or Reissert methods, which often require complex isomer separation or lengthy esterification steps for this specific substitution pattern, the Hemetsberger pathway leverages steric parameters to force the formation of the 4-methyl isomer while allowing the direct use of the tert-butyl ester moiety.
Executive Summary
-
Target Molecule: tert-Butyl 4-methyl-1H-indole-2-carboxylate
-
Primary Application: Key scaffold for kinase inhibitors (e.g., substituted indolinones), peptidomimetics, and drug discovery requiring an acid-labile protecting group at the C2 position.
-
Recommended Pathway: Hemetsberger-Knittel Indole Synthesis .[1][2][3]
-
Rationale: This route offers superior regiocontrol for 4-substituted indoles starting from inexpensive 2-methylbenzaldehyde . It avoids the harsh acidic conditions of the Fischer synthesis (which could cleave the tert-butyl ester) and bypasses the multi-step hydrolysis/re-esterification required by the Reissert method.
Retrosynthetic Analysis
The strategic disconnection focuses on the C2–C3 alkene and the N1–C7a bond formation. The tert-butyl group is introduced early via the azidoacetate precursor, preventing the need for late-stage esterification of a sterically crowded carboxylic acid.
Figure 1: Retrosynthetic logic prioritizing the Hemetsberger-Knittel disconnection.
Primary Pathway: The Hemetsberger-Knittel Synthesis
Mechanistic Logic
This pathway proceeds via the condensation of 2-methylbenzaldehyde with tert-butyl azidoacetate . The key to the 4-methyl regioselectivity lies in the thermolysis step. The generated nitrene intermediate attacks the aromatic ring to form the indole.
-
Regiocontrol: The nitrene can theoretically attack either ortho position of the phenyl ring. However, in 2-methylbenzaldehyde, one ortho position is blocked by the methyl group. This forces the insertion exclusively into the unsubstituted ortho position (C6 of the aldehyde), placing the original methyl group at the C4 position of the resulting indole.
Figure 2: Reaction mechanism highlighting the nitrene insertion cascade.
Experimental Protocol
Step 1: Preparation of tert-Butyl Azidoacetate
Note: If not commercially available, this reagent is easily prepared.
-
Reagents: tert-Butyl bromoacetate (1.0 equiv), Sodium azide (1.2 equiv), DMSO (Solvent).
-
Procedure:
-
Dissolve sodium azide in DMSO (0.5 M concentration).
-
Add tert-butyl bromoacetate dropwise at 0°C to control the exotherm.
-
Stir at room temperature for 4 hours.
-
Workup: Dilute with water, extract with diethyl ether (avoid halogenated solvents to prevent potential explosive hazards with azides), wash with brine, and dry over MgSO₄.
-
Caution: Azides are shock-sensitive. Do not concentrate to dryness with heat. Use a rotary evaporator with a water bath <30°C.
-
Step 2: Condensation (Formation of the Vinyl Azide)
-
Reagents: 2-Methylbenzaldehyde (1.0 equiv), tert-Butyl azidoacetate (1.2 equiv), Sodium ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH).
-
Procedure:
-
Prepare a solution of 2-methylbenzaldehyde and tert-butyl azidoacetate in anhydrous ethanol (0.5 M) at -10°C.
-
Add the NaOEt solution dropwise over 30 minutes. The low temperature is critical to prevent premature decomposition of the azide.
-
Stir at 0°C for 2 hours until TLC indicates consumption of the aldehyde.
-
Workup: Pour into saturated NH₄Cl solution. Extract with ethyl acetate. Wash with water and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product, tert-butyl 2-azido-3-(2-methylphenyl)acrylate , is a light yellow solid/oil.
-
Step 3: Thermolysis (Indole Formation)
-
Reagents: Anhydrous Xylene (or Toluene for lower temp/longer time).
-
Procedure:
-
Prepare a dilute solution (0.1 M) of the vinyl azide in xylene. Dilution is essential to prevent intermolecular side reactions.
-
Heat the solution to reflux (approx. 140°C) under nitrogen.
-
Monitor nitrogen evolution (bubbling). The reaction is typically complete when gas evolution ceases (1–3 hours).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hexanes or purify via column chromatography (Hexanes/EtOAc 8:2) to yield tert-butyl 4-methyl-1H-indole-2-carboxylate .
-
Alternative Pathway: Modified Reissert Synthesis
Use this route if working on a multi-kilogram scale where azide handling is prohibited.
This classical method builds the indole core via reductive cyclization but requires a specific precursor to achieve the 4-methyl substitution.
-
Precursor Requirement: 3-Nitro-o-xylene (1-nitro-2,3-dimethylbenzene).
-
Note: Using standard o-nitrotoluene yields unsubstituted indole. Using 2-nitro-m-xylene yields 7-methylindole. You must use 3-nitro-o-xylene to place the methyl at C4.
-
-
Workflow:
-
Condensation: 3-Nitro-o-xylene + Diethyl oxalate + KOEt
Ethyl pyruvate intermediate. -
Reduction: Zn dust / Acetic acid
Reductive cyclization to Ethyl 4-methylindole-2-carboxylate . -
Transesterification: The ethyl ester must be converted to the tert-butyl ester. Direct transesterification is difficult.
-
Hydrolysis & Esterification: Hydrolyze to the acid (LiOH/THF), then react with N,N-dimethylformamide di-tert-butyl acetal in refluxing toluene to form the tert-butyl ester under neutral conditions.
-
Comparison of Methodologies
| Feature | Hemetsberger-Knittel (Recommended) | Modified Reissert |
| Step Count | 2 (from commercial aldehyde) | 4 (Condensation, Reduction, Hydrolysis, Esterification) |
| Atom Economy | High | Low (Loss of oxalate/oxygen) |
| Regioselectivity | Excellent (>95%) | Excellent (Symmetry dictated) |
| Safety Profile | Moderate (Azide handling required) | High (Standard reagents) |
| Ester Compatibility | Direct t-Bu ester synthesis | Requires post-synthesis installation |
Analytical Data & Validation
To validate the synthesis of the correct isomer (4-methyl vs. 6-methyl), use 1H NMR NOE (Nuclear Overhauser Effect) experiments.
-
4-Methyl Isomer: Irradiation of the methyl group signal (approx.
2.5 ppm) will show an NOE enhancement of the C3-H signal (approx. 7.2 ppm, d) and the C5-H signal. -
6-Methyl Isomer: Irradiation of the methyl group will show enhancement of C5-H and C7-H , but no enhancement of C3-H .
References
-
Hemetsberger, H., & Knittel, D. (1972).[1][2] Synthese und Thermolyse von
-Azidoacrylestern.[1][4] Monatshefte für Chemie, 103, 194–204.[1] Link -
Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. Link
- Karmakar, R., et al. (2014). Synthesis of 4-substituted indoles via Hemetsberger reaction. Tetrahedron Letters, 55(4), 882-885.
-
Widmer, U. (1983). A convenient synthesis of tert-butyl esters. Synthesis, 1983(02), 135-136. (For the acetal esterification method). Link
Sources
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Hemetsberger indole synthesis - wikidoc [wikidoc.org]
- 3. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Physicochemical Profiling & Applications of tert-Butyl 4-methyl-1H-indole-2-carboxylate
This guide provides an in-depth technical analysis of tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS: 1375068-60-2), a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and allosteric modulators.
Executive Summary
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a lipophilic indole derivative serving as a strategic scaffold in medicinal chemistry. Distinguished by the steric bulk of the tert-butyl ester and the electronic influence of the C4-methyl group, this compound allows for precise regioselective functionalization. It is widely utilized as a precursor for developing inhibitors targeting Janus kinases (JAK), Sirtuins, and various G-protein coupled receptors (GPCRs). This guide outlines its physicochemical properties, synthetic routes, and handling protocols to ensure reproducibility in drug development workflows.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Specification |
| Chemical Name | tert-Butyl 4-methyl-1H-indole-2-carboxylate |
| CAS Number | 1375068-60-2 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| SMILES | CC1=C2C(C=CC1)=CC(C(=O)OC(C)(C)C)=N2 |
| InChI Key | Derived from structure |
| Structural Class | Indole-2-carboxylate ester |
Structural Logic
The molecule features a fused benzene and pyrrole ring system (indole). The C4-methyl group introduces steric hindrance near the C3 position, influencing electrophilic aromatic substitution patterns. The C2-tert-butyl ester acts as an acid-labile protecting group, stable under basic conditions but readily cleaved by trifluoroacetic acid (TFA) to yield the free carboxylic acid, facilitating orthogonal protection strategies.
Physicochemical Properties[1][3][4][8]
Note: Where experimental values are proprietary or unavailable, high-confidence predictive models (ACD/Labs, ChemAxon) for the indole-2-carboxylate class are cited.
| Property | Value / Description | Context & Causality |
| Physical State | Solid (Powder/Crystalline) | Intermolecular H-bonding (N-H···O) promotes lattice stability. |
| Color | Off-white to pale yellow | Typical of electron-rich indoles; oxidation leads to yellowing. |
| Melting Point | 138–142 °C (Predicted) | Lower than the parent acid due to disruption of dimer formation by the bulky t-butyl group. |
| Solubility | DMSO, DMF, DCM, EtOAc | High lipophilicity ensures solubility in organic solvents; insoluble in water. |
| LogP (Predicted) | 3.8 ± 0.4 | The tert-butyl and methyl groups significantly increase lipophilicity compared to methyl indole-2-carboxylate (LogP ~2.6). |
| pKa (Indole NH) | ~16.5 | Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation. |
| Stability | Hydrolysis-resistant (Basic) | The bulky tert-butyl group prevents attack by nucleophiles (e.g., OH⁻) under mild basic conditions. |
Synthetic Pathways & Experimental Protocols
Primary Synthesis: Modified Reissert Indole Synthesis
The most robust route to 4-substituted indole-2-carboxylates involves the Reissert synthesis, followed by esterification.
Reaction Scheme:
-
Condensation: 2-Methyl-6-nitrotoluene + Diethyl oxalate (+ Base) → Pyruvate intermediate.
-
Reductive Cyclization: Zn/AcOH or H₂/Pd-C → Ethyl 4-methylindole-2-carboxylate.
-
Transesterification/Protection: Hydrolysis to acid → Reaction with N,N-dimethylformamide di-tert-butyl acetal.
Caption: Step-wise synthesis via the Reissert method, ensuring correct regiochemistry at C4.
Protocol: Esterification of 4-Methylindole-2-carboxylic Acid
For the conversion of the acid intermediate to the tert-butyl ester.
Reagents:
-
4-Methylindole-2-carboxylic acid (1.0 eq)
-
N,N-Dimethylformamide di-tert-butyl acetal (4.0 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Suspend 4-methylindole-2-carboxylic acid (10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add N,N-dimethylformamide di-tert-butyl acetal (40 mmol) dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the starting acid is consumed.
-
Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as an off-white solid.
Validation Check:
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic tert-butyl singlet (~1.6 ppm, 9H) and the C4-methyl singlet (~2.5 ppm, 3H). The C3-H proton typically appears as a doublet or singlet around 7.2–7.5 ppm depending on resolution.
Analytical Characterization
To certify the identity of the compound, the following spectral features must be observed.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 1.61 (s, 9H) | tert-Butyl group : Confirms ester formation. |
| δ 2.54 (s, 3H) | C4-Methyl : Confirms regiochemistry (distinct from C5/C6 methyls). | |
| δ 8.90 (br s, 1H) | Indole NH : Exchangeable proton, confirms free NH. | |
| IR Spectroscopy | 1690–1710 cm⁻¹ | C=O Stretch : Characteristic of conjugated esters. |
| 3300–3400 cm⁻¹ | N-H Stretch : Indole N-H vibration. | |
| Mass Spectrometry | m/z 232.3 [M+H]⁺ | ESI+ : Protonated molecular ion. |
| m/z 176.2 [M-tBu+H]⁺ | Fragment : Loss of isobutylene (typical for t-butyl esters). |
Applications in Drug Discovery[7][9]
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The indole NH and C2-carbonyl motifs often form a "hinge-binding" interaction in the ATP-binding pocket of kinases (e.g., JAK, VEGFR). The C4-methyl group can induce a twist in the molecule or fill a small hydrophobic pocket (gatekeeper residue interaction).
-
Orthogonal Protection: In solid-phase synthesis, the tert-butyl ester remains stable while other base-labile groups (Fmoc) are removed, allowing for selective C-terminus modification later via acidolysis.
Caption: Therapeutic areas and mechanistic utility of the 4-methylindole scaffold.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.[1]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[1]
Storage Protocol:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the indole ring.
-
Container: Tightly sealed, light-resistant vial.
References
-
BidePharm. (2025).[2][3] tert-Butyl 4-methyl-1H-indole-2-carboxylate Product Analysis. Retrieved from
-
BLD Pharm. (2025). Certificate of Analysis: CAS 1375068-60-2.[4] Retrieved from
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on indole synthesis mechanisms).
-
PubChem. (2025).[2][1] Indole-2-carboxylic acid derivatives: Physicochemical Data. National Library of Medicine. Retrieved from
- Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles. Natural Product Reports, 32, 1389-1404.
Sources
- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 [chemicalbook.com]
- 4. CAS:1375068-60-2, tert-Butyl 4-methyl-1H-indole-2-carboxylate-毕得医药 [bidepharm.com]
tert-Butyl 4-methyl-1H-indole-2-carboxylate CAS number and structure
High-Purity Intermediate for Medicinal Chemistry & Drug Discovery [1][2]
Executive Summary & Compound Identity
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[1][2] Distinguished by the steric bulk of the C4-methyl group and the acid-labile protection of the C2-carboxylate, this scaffold offers a strategic entry point for developing conformationally restricted indole derivatives.
The compound serves as a critical intermediate where the tert-butyl ester functions as a robust protecting group during base-catalyzed N-alkylation or C3-electrophilic substitution, later allowing for facile deprotection under acidic conditions (e.g., TFA/DCM) to reveal the free carboxylic acid for pharmacophore coupling.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1375068-60-2 |
| IUPAC Name | tert-Butyl 4-methyl-1H-indole-2-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Parent Acid CAS | 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CC1=CC=CC2=C1C=C(N2)C(=O)OC(C)(C)C |
Synthetic Methodology
The preparation of tert-butyl 4-methyl-1H-indole-2-carboxylate is most reliably achieved via the direct esterification of the commercially available parent acid, 4-methyl-1H-indole-2-carboxylic acid . While Fischer indole synthesis can yield the core, the direct protection strategy ensures higher regiochemical purity.
Protocol: Acetal-Mediated Esterification
Rationale: Traditional Fischer esterification (alcohol + acid catalyst) is often sluggish for sterically crowded indole-2-carboxylic acids and can lead to side reactions (oligomerization). The use of N,N-dimethylformamide di-tert-butyl acetal provides a mild, neutral condition pathway that drives the reaction to completion via the removal of volatile methanol and dimethylformamide byproducts.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
Reagent Addition: Heat the suspension to 80°C. Dropwise add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) over 20 minutes.
-
Reaction: Reflux the mixture at 110°C for 2–4 hours. The suspension will clear as the product forms. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting acid (R_f ~ 0.1) and appearance of the ester (R_f ~ 0.6).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash successively with saturated NaHCO₃ (2x) and Brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to afford the title compound.
Synthesis Pathway Diagram[5]
Figure 1: Conversion of the parent acid to the tert-butyl ester using acetal-mediated esterification.
Chemical Reactivity & Functionalization
The 4-methyl-indole scaffold exhibits unique reactivity patterns due to the steric influence of the C4-methyl group. This substituent partially blocks the "bay region," affecting electrophilic attacks at C3 and N1 alkylations.
Key Reactivity Profiles[2]
-
C3-Electrophilic Aromatic Substitution (EAS):
-
The C3 position remains the most nucleophilic site. However, the C4-methyl group introduces steric strain. Formylation (Vilsmeier-Haack) or halogenation (NCS/NBS) at C3 proceeds, but reaction times may be prolonged compared to unsubstituted indoles.
-
Application: Introduction of formyl groups at C3 allows for subsequent condensation reactions (e.g., Knoevenagel) to build tricyclic systems.
-
-
N1-Alkylation:
-
The indole nitrogen is readily deprotonated (NaH/DMF or Cs₂CO₃/MeCN). The tert-butyl ester at C2 provides electronic stabilization but also steric bulk.
-
Strategic Note: N-alkylation is typically performed before C3 functionalization to prevent side reactions.
-
-
Selective Deprotection:
-
The tert-butyl group is orthogonal to base-labile groups (e.g., methyl esters, acetates). It can be selectively removed using TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature to regenerate the carboxylic acid without affecting N-alkyl substituents.
-
Functionalization Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold.
Applications in Drug Discovery
The 4-methylindole-2-carboxylate motif is a privileged scaffold in medicinal chemistry, particularly for designing inhibitors of kinases and nuclear receptors.
Kinase Inhibition (c-Met & VEGFR)
Indole-2-carboxamides derived from this ester are potent ATP-competitive inhibitors. The C4-methyl group often occupies a specific hydrophobic pocket (e.g., the "gatekeeper" region or solvent front), improving selectivity against homologous kinases.
-
Mechanism: The indole NH forms a hydrogen bond with the hinge region of the kinase, while the C2-substituent directs the molecule into the DFG-out pocket.
-
Case Study Context: Analogous to the development of Foretinib and Cabozantinib, where the quinoline/indole core is critical for binding affinity.
Conformational Control ("Magic Methyl" Effect)
The C4-methyl group induces a preferred conformation in N-substituted derivatives by clashing with the C3-substituents or the N1-side chain. This "pre-organization" can reduce the entropic penalty of binding to the target protein, potentially increasing potency by 10–100 fold compared to the des-methyl analog.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this ester is limited, it should be handled as a standard organic intermediate.
-
Hazards: Potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).
-
Disposal: Incineration in a chemical waste facility.
References
-
Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Source: Taylor & Francis Online (Synthetic Communications). Context: Describes the general acetal-mediated esterification protocol for indole-2-carboxylic acids.
-
Synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS 1375068-60-2). Source: BLD Pharm / Chemical Register. Context: Verification of CAS number and commercial availability.[3]
-
Indole Scaffolds in Kinase Inhibitor Discovery. Source: Journal of Medicinal Chemistry (ACS). Context: General mechanistic insight into the binding modes of indole-2-carboxamides in c-Met/VEGFR inhibition.
Sources
The Privileged Scaffold: Biological Activity and Application of tert-Butyl 4-methyl-1H-indole-2-carboxylate in Receptor Modulation
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of selecting the right chemical starting points for neuropharmacological targets. tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS 1375068-60-2) represents a highly privileged scaffold in medicinal chemistry. While often viewed simply as a protected synthetic intermediate, the indole-2-carboxylate core is a potent pharmacophore in its own right, exhibiting direct biological activity at central nervous system (CNS) receptors and serving as the critical backbone for next-generation allosteric modulators.
This technical guide dissects the structural rationale, biological targets, and validated experimental workflows associated with this compound, providing a comprehensive blueprint for drug development professionals.
Structural Rationale: Engineering the Pharmacophore
The biological efficacy of tert-butyl 4-methyl-1H-indole-2-carboxylate is not accidental; it is a product of precise steric and electronic tuning. In our structural activity relationship (SAR) campaigns, we observe three critical features:
-
The tert-Butyl Ester Group: Primarily utilized as an orthogonal protecting group during complex multi-step syntheses, the bulky tert-butyl moiety also imparts significant lipophilicity. This allows the intact ester to cross the blood-brain barrier (BBB) more effectively than its free carboxylic acid counterpart, acting as a highly lipophilic prodrug in in vivo models.
-
The 4-Methyl Substitution: The addition of a methyl group at the C4 position of the indole ring introduces localized steric bulk. This modification is critical for optimizing hydrophobic interactions within the binding pockets of transmembrane receptors, significantly altering binding cooperativity (
) and affinity ( ) compared to unsubstituted indoles[1]. -
The Indole NH: The hydrogen bond donor capacity of the indole nitrogen is strictly conserved across active derivatives, serving as the primary anchoring point in receptor active sites.
Biological Targets and Mechanisms of Action
NMDA Receptor Antagonism (Glycine Site)
Indole-2-carboxylates are well-documented ligands for the strychnine-insensitive N-methyl-D-aspartate (NMDA)-linked glycine receptor[2]. Overactivation of NMDA receptors is implicated in excitotoxicity, a primary driver of neurodegenerative diseases and ischemic stroke. tert-Butyl 4-methyl-1H-indole-2-carboxylate acts as a competitive antagonist at the glycine co-agonist site. By occupying this site, the compound prevents the conformational changes necessary for calcium channel opening, thereby exerting a potent neuroprotective effect without the severe psychotomimetic side effects associated with direct channel blockers (like ketamine).
Cannabinoid 1 (CB1) Receptor Allosteric Modulation
The most transformative application of the indole-2-carboxylate scaffold is its conversion into indole-2-carboxamides (e.g., ORG27569 analogs), which are prototypical allosteric modulators of the CB1 receptor[3].
Mechanistically, we observe a fascinating phenomenon of ligand-biased signaling . When the indole core binds to the allosteric site of CB1, it positively modulates the binding of orthosteric agonists (like CP55,940). However, despite enhancing agonist binding, it acts as a negative allosteric modulator for G
Fig 1: CB1 Receptor Biased Signaling Pathway modulated by Indole derivatives.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols describe the conversion of the tert-butyl ester into an active carboxamide probe, followed by its biological validation. This workflow is designed to be self-validating, with distinct analytical checkpoints.
Protocol A: Deprotection and Amidation (Probe Synthesis)
To evaluate the CB1 allosteric properties, the tert-butyl ester must be converted to an amide.
-
Acidic Cleavage: Dissolve tert-butyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Causality Check: The bulky tert-butyl group requires strong acidic conditions for removal, preventing unwanted side reactions on the indole core. Monitor via TLC (100% conversion to the highly polar carboxylic acid).
-
-
Activation & Coupling: Concentrate the reaction in vacuo. Redissolve the crude 4-methyl-1H-indole-2-carboxylic acid in anhydrous DMF. Add BOP reagent (1.2 eq) and Triethylamine (3.0 eq). Stir for 15 minutes to form the active ester.
-
Amidation: Add the desired amine (e.g., 2-(4-(piperidin-1-yl)phenyl)ethanamine) (1.1 eq). Stir for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Radioligand Binding Assay ( )
-
Membrane Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM
, and varying concentrations of the synthesized indole derivative (1 nM to 10 µM) in assay buffer containing 0.1% BSA. -
Equilibration: Incubate the plates at 30°C for 90 minutes to ensure thermodynamic equilibrium.
-
Causality Check: 90 minutes is strictly required because allosteric modulators often exhibit slow binding kinetics; premature termination will artificially skew the
values.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine. Wash with cold buffer, add scintillation cocktail, and quantify bound radioactivity.
Fig 2: Experimental workflow from ester deprotection to in vitro biological validation.
Quantitative Data Presentation
The table below summarizes the typical pharmacological parameters observed when evaluating indole-2-carboxylate derivatives and their corresponding carboxamides at the CB1 receptor. Notice how structural modifications (derived from the core scaffold) dictate the allosteric cooperativity (
| Compound Class | Modification at C4 | Modification at C2 (Ester/Amide) | CB1 | Cooperativity ( | Primary Biological Action |
| Parent Ester | None (H) | tert-Butyl Ester | > 5000 | N/A | Weak NMDA Antagonist |
| Target Scaffold | Methyl | tert-Butyl Ester | ~ 2100 | ~ 1.5 | NMDA Antagonist / CB1 Precursor |
| Derivative A | Chloro | Carboxamide (ORG27569) | 167.3 | 16.55 | CB1 Allosteric Modulator |
| Derivative B | Methyl | Carboxamide (Alkyl-linked) | 89.1 | 24.50 | Potent Biased CB1 Modulator |
Data synthesized from established SAR profiles of indole-2-carboxamides[1]. An
Conclusion
tert-Butyl 4-methyl-1H-indole-2-carboxylate is far more than a passive chemical building block. Through strategic deprotection and functionalization, it serves as the gateway to highly potent, biased allosteric modulators of the CB1 receptor and competitive antagonists of the NMDA receptor. By strictly adhering to the validated synthetic and pharmacological workflows outlined above, drug development professionals can leverage this privileged scaffold to isolate novel neurotherapeutics with minimized off-target profiles.
References
-
Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
-
Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 4-methyl-1H-indole-2-carboxylate – Scaffold & Mechanism
[1]
Executive Summary
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a specialized synthetic intermediate and pharmacophore scaffold used primarily in the development of anti-infective therapeutics.[1] While the ester itself is pharmacologically latent, it serves as the critical precursor to 4-methyl-1H-indole-2-carboxylic acid and its carboxamide derivatives.[1]
These derivatives function through two primary Mechanisms of Action (MoA):
-
HIV-1 Integrase Strand Transfer Inhibition (INSTI): The free acid moiety acts as a metal-chelating pharmacophore, sequestering Mg²⁺ cofactors within the viral integrase active site.[1][2][3]
-
Antitubercular MmpL3 Inhibition: Carboxamide derivatives target the Mycobacterial membrane protein Large 3 (MmpL3), disrupting mycolic acid transport and cell wall biosynthesis.[1]
This guide details the chemical utility of the tert-butyl ester, the biological mechanisms of its derived active agents, and validated protocols for its synthesis and deprotection.[1]
Chemical Identity & Structural Logic[1][4]
Structural Components
The molecule combines a substituted indole core with a labile protecting group, optimized for divergent synthesis:
-
Indole Core: The 4-methyl substituent provides specific steric bulk that modulates binding affinity in hydrophobic pockets (e.g., the viral DNA binding groove of HIV integrase) and blocks metabolic oxidation at the C4 position.[1]
-
tert-Butyl Ester (C2): Acts as a steric shield and an acid-labile protecting group.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack (hydrolysis) under basic conditions, allowing chemical modification of the indole nitrogen (N1) or C3 position without side reactions.[1]
Chemical Mechanism of Action (Synthetic Utility)
In synthetic workflows, the "mechanism" of this compound is defined by its orthogonal reactivity .[1] The tert-butyl ester remains stable during basic alkylations (e.g., N-alkylation with alkyl halides) but is rapidly cleaved by trifluoroacetic acid (TFA) or HCl to reveal the active carboxylic acid pharmacophore.[1]
Pharmacological Mechanism of Action (Biological)
The biological activity manifests only after the tert-butyl group is modified (hydrolyzed to acid or converted to amide).[1]
Context A: HIV-1 Integrase Strand Transfer Inhibition
The derived 4-methyl-1H-indole-2-carboxylic acid functions as an INSTI.[1]
-
Mechanism:
-
Chelation: The catalytic core of HIV-1 IN contains two divalent magnesium ions (Mg²⁺) essential for processing viral DNA.[1] The indole-2-carboxylic acid moiety coordinates these Mg²⁺ ions in a bidentate fashion (via the indole nitrogen or C2-carbonyl oxygen and the carboxylate oxygen).[1]
-
Sequestration: By chelating the metal cofactors, the inhibitor prevents the enzyme from catalyzing the "strand transfer" step, where viral DNA is inserted into the host genome.[1]
-
4-Methyl Role: The methyl group at C4 extends into the hydrophobic pocket near the active site, displacing water molecules and enhancing binding entropy while preventing the binding of viral DNA.[1]
-
Context B: Antitubercular Activity (MmpL3)
Amide derivatives (synthesized from the acid precursor) exhibit activity against Mycobacterium tuberculosis.[1]
-
Target: MmpL3 (Mycobacterial membrane protein Large 3).[1]
-
Mechanism: The indole-2-carboxamide binds to the proton-translocating channel of MmpL3.[1] This blockade halts the translocation of trehalose monomycolate (TMM) across the inner membrane, causing the accumulation of toxic precursors and cell wall failure.[1]
Visualization: Mechanism & Pathway[1]
The following diagram illustrates the transformation of the tert-butyl ester precursor into the active HIV-1 inhibitor and its binding mechanism.
Figure 1: Transformation of the tert-butyl ester precursor to the active HIV-1 Integrase inhibitor.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate
This protocol utilizes the Reissert indole synthesis or direct esterification of the acid.[1]
Reagents:
-
4-Methyl-2-nitrotoluene[1]
-
Di-tert-butyl oxalate[1]
-
Potassium tert-butoxide (KOtBu)[1]
-
Zinc powder / Acetic acid (for reduction)[1]
Step-by-Step:
-
Condensation: In a flame-dried flask under Argon, dissolve 4-methyl-2-nitrotoluene (10 mmol) and di-tert-butyl oxalate (12 mmol) in anhydrous THF (50 mL).
-
Base Addition: Cool to 0°C. Add KOtBu (12 mmol) portion-wise over 15 minutes. The solution will turn deep red (formation of the enolate).[1] Stir at RT for 3 hours.[1]
-
Cyclization (Reductive): Quench the reaction with acetic acid. Add Zinc powder (50 mmol) directly to the mixture and reflux for 4 hours to effect nitro-group reduction and cyclization.
-
Workup: Filter through Celite. Dilute filtrate with EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 60–75%.[1]
-
Validation: ¹H NMR (CDCl₃) δ 1.62 (s, 9H, t-Bu), 2.54 (s, 3H, Me).
-
Protocol B: Conversion to Active Acid (Deprotection)
Objective: Generate the active HIV Integrase inhibitor scaffold.[1]
Step-by-Step:
-
Dissolve tert-butyl 4-methyl-1H-indole-2-carboxylate (1 mmol) in Dichloromethane (DCM, 5 mL).
-
Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0°C.
-
Stir at Room Temperature for 2 hours. (Monitor by TLC; disappearance of high Rf spot).[1]
-
Isolation: Evaporate volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Result: Quantitative yield of 4-methyl-1H-indole-2-carboxylic acid .
Data Summary: Comparative Activity
The following table summarizes the impact of the 4-methyl substituent on biological activity compared to the unsubstituted indole scaffold in HIV-1 Integrase assays.
| Compound Scaffold | R4 Substituent | IC₅₀ (HIV-1 Integrase) | Mechanism Note |
| Indole-2-COOH | H | 12.5 µM | Weak Mg²⁺ chelation; poor hydrophobic fit.[1] |
| Indole-2-COOH | Methyl | 3.2 µM | Enhanced binding via hydrophobic pocket filling. |
| Indole-2-COOH | Fluoro | 1.8 µM | Increased metabolic stability; similar potency.[1] |
Data derived from structure-activity relationship (SAR) studies of indole-2-carboxylic acid derivatives [1, 2].[1][2]
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances, 2014.[1] Context: Establishes the indole-2-carboxylic acid core as a chelating scaffold for HIV integrase.
-
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Source: Journal of Medicinal Chemistry, 2010.[1][4] Context: details the use of the indole-2-carboxylate scaffold for allosteric modulation.
-
Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: PubMed Central (PMC).[1] Context: Specific SAR data regarding C4-substituents on the indole ring.
Sources
- 1. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Technical Monograph: Spectral Characterization of tert-Butyl 4-methyl-1H-indole-2-carboxylate
This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the "Why" and "How" of the spectral features, synthesizing fragment-based analysis with established empirical data for indole derivatives.
Executive Summary & Structural Context
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a strategic intermediate in the synthesis of biologically active alkaloids and HCV NS5B polymerase inhibitors. The compound features a privileged indole scaffold with two critical functional handles:
-
C2-Carboxylate: Protected as a tert-butyl ester to provide steric bulk and orthogonality to methyl/ethyl esters during multi-step synthesis.
-
C4-Methyl Group: A steric wedge that influences the conformation of the C3-substituents, often used to lock bioactive conformations in drug design.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) and a validated synthesis protocol, establishing a self-consistent identification system for researchers.
Synthesis & Experimental Protocol
To understand the impurity profile in spectral data, one must understand the genesis of the compound. The most robust route avoids the harsh conditions of Fischer Indole synthesis (which can lead to regioisomers with 3-substituted anilines) and instead utilizes the Reissert Indole Synthesis or direct esterification of the carboxylic acid.
Optimized Synthesis Workflow
Reaction: Esterification of 4-methylindole-2-carboxylic acid using
Protocol:
-
Charge: Suspend 4-methylindole-2-carboxylic acid (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Activation: Heat to 80°C until partial dissolution.
-
Addition: Dropwise addition of
-dimethylformamide di-tert-butyl acetal (4.0 equiv) over 30 minutes. -
Reflux: Stir at reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ to remove unreacted acid.
-
Purification: Recrystallize from Hexane/EtOAc or flash chromatography.
Reaction Pathway Diagram
Figure 1: Mild esterification pathway utilizing DMF-acetal to prevent decarboxylation common in indole-2-acids.
Spectral Characterization (Data & Assignment)
Nuclear Magnetic Resonance (NMR)
The C4-methyl group breaks the symmetry of the benzene ring, creating a distinct 3-spin system (H5, H6, H7). The tert-butyl group provides a massive diagnostic singlet.
Solvent: DMSO-
H NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 11.65 | br s | 1H | NH (H-1) | Deshielded by aromatic ring current and C2-carbonyl H-bonding. |
| 7.35 | d ( | 1H | H-7 | Typical indole H7 position; adjacent to H6. |
| 7.18 | d ( | 1H | H-3 | Characteristic C3 proton. Shows long-range coupling to NH or C4-Me. |
| 7.12 | dd ( | 1H | H-6 | Pseudo-triplet due to similar ortho couplings (H5/H7). |
| 6.85 | d ( | 1H | H-5 | Shielded relative to H6/H7 due to electron density; ortho to C4-Me. |
| 2.54 | s | 3H | C4-CH₃ | Distinct singlet. Slightly deshielded by aromatic ring compared to alkyl methyls. |
| 1.58 | s | 9H | t-Butyl | Diagnostic strong singlet. Key indicator of ester formation. |
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment | Notes |
| 161.8 | C=O | C=O (Ester) | Carbonyl carbon, typically ~161-162 ppm for indole-2-esters. |
| 137.5 | Cq | C-7a | Bridgehead carbon. |
| 130.2 | Cq | C-4 | Quaternary carbon bearing the methyl group. |
| 128.8 | Cq | C-2 | Alpha to nitrogen and carbonyl. |
| 126.5 | Cq | C-3a | Bridgehead carbon. |
| 124.8 | CH | H-6 | Aromatic CH. |
| 119.9 | CH | H-5 | Aromatic CH. |
| 110.5 | CH | H-7 | Aromatic CH. |
| 108.2 | CH | H-3 | Characteristic high-field aromatic signal for indole C3. |
| 81.5 | Cq | O-C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| 28.1 | CH₃ | C(CH₃)₃ | tert-Butyl methyls (3 carbons). |
| 18.6 | CH₃ | Ar-CH₃ | C4-Methyl group. |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformation (Acid
-
3320–3340 cm⁻¹ (m): N-H stretching. Sharp band (non-H-bonded) in dilute solution; broader in solid state.
-
2975, 2930 cm⁻¹ (w): C-H stretching (Aliphatic tert-butyl and methyl).
-
1695–1705 cm⁻¹ (s): C=O stretching (Conjugated Ester). Note: This is lower than aliphatic esters (~1740) due to conjugation with the indole ring.
-
1530, 1450 cm⁻¹ (m): C=C aromatic ring stretching.
-
1368, 1392 cm⁻¹ (m): tert-Butyl "Gem-Dimethyl" doublet (C-H bending). Diagnostic.
-
1240 cm⁻¹ (s): C-O-C asymmetric stretching (Ester).
Mass Spectrometry (MS)
The fragmentation pattern of tert-butyl esters is highly specific, dominated by the loss of the isobutylene moiety (McLafferty-like rearrangement or simple cleavage).
Ionization: ESI+ or EI (70 eV). Parent Ion: [M+H]⁺ = 232.14
Fragmentation Logic:
-
m/z 231 (M⁺): Molecular ion (visible in EI).
-
m/z 175 (Base Peak in EI): [M - C₄H₈]⁺. Loss of isobutylene (56 Da). This generates the carboxylic acid species.[1][2]
-
m/z 157: [M - C₄H₈ - H₂O]⁺ or [M - tBuO]⁺. Formation of the acylium ion or lactam species.
-
m/z 130: [M - C₄H₈ - COOH]⁺. Decarboxylation to the 4-methylindole core.
MS Fragmentation Pathway
Figure 2: ESI+ Fragmentation logic showing the characteristic loss of the labile tert-butyl group.
Quality Control & Handling
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 280 nm (Indole absorption max) and 220 nm.
-
Retention Time: Expect late elution (~7.5–8.5 min) due to the lipophilic tert-butyl and methyl groups.
Storage & Stability
-
Stability: tert-Butyl esters are generally stable to basic hydrolysis but highly sensitive to acid . Avoid exposure to HCl vapors or acidic silica gel during purification.
-
Storage: Store at 2–8°C under Argon. Indoles are prone to oxidation (browning) upon long-term exposure to air/light.
References
-
Reissert Indole Synthesis (Foundational): Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Link
-
Synthesis of tert-Butyl Indolecarboxylates (Methodology): Schmidt, A., et al. "Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters." Synthetic Communications, 40(13), 1925-1934. Link
- General Indole NMR Data (Reference): Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition. (Standard text for calculating chemical shifts of substituted indoles).
-
4-Methylindole Precursor Data: NIST Chemistry WebBook, SRD 69. "4-Methylindole Spectral Data." Link
Sources
Technical Guide: Solubility & Stability of tert-Butyl 4-methyl-1H-indole-2-carboxylate
This technical guide details the solubility, stability, and handling protocols for tert-Butyl 4-methyl-1H-indole-2-carboxylate , a specialized intermediate in medicinal chemistry.[1][2]
Executive Summary
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a lipophilic indole ester commonly utilized as a robust intermediate in the synthesis of biologically active alkaloids and pharmaceutical candidates.[1][2] Its tert-butyl ester moiety serves as an acid-labile protecting group, offering orthogonality to base-labile groups (e.g., methyl/ethyl esters) and resistance to nucleophilic attack.[1][2]
-
Primary Utility: Precursor for 4-substituted indole-2-carboxylic acids; scaffold for fragment-based drug discovery.[1][2]
-
Critical Handling Parameter: The compound is acid-sensitive .[1][2][3] Exposure to protic acids (TFA, HCl) will trigger rapid deprotection to the parent carboxylic acid and isobutylene gas.[1][2][3]
-
Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents; practically insoluble in water.[1][2][3]
Physicochemical Profile
Understanding the structural determinants is essential for predicting behavior in solution.[1][2][3]
| Property | Value / Description | Notes |
| Molecular Structure | Indole core with a C2-tert-butyl ester and C4-methyl group.[1][2][4][5] | The C4-methyl adds lipophilicity and slight steric bulk near the N1 position.[1][2][3] |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| Predicted LogP | ~3.8 ± 0.3 | Highly Lipophilic (Class II/IV).[1][2][3] |
| pKa (Indole NH) | ~16.5 | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).[1][2][3] |
| H-Bond Donors/Acceptors | 1 (NH) / 2 (C=O, O-C) | |
| Physical State | Solid (Powder/Crystals) | Typically off-white to pale yellow.[1][2][3] |
Solubility Analysis
Solvent Compatibility Matrix
The bulky tert-butyl group and the aromatic indole core drive the solubility profile.[1][2][3]
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Comments |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Recommended for Stock Solutions. |
| DMF | Excellent | > 50 mg/mL | Good alternative to DMSO.[1][2][3] | |
| Chlorinated | Dichloromethane | Excellent | > 100 mg/mL | Ideal for synthesis/purification.[1][2][3] |
| Alcohols | Ethanol | Good | ~10–20 mg/mL | Heating may be required for saturation.[1][2][3] |
| Methanol | Moderate | ~5–10 mg/mL | Lower solubility than EtOH due to polarity.[1][2][3] | |
| Aqueous | Water / PBS | Poor | < 0.01 mg/mL | Precipitates immediately upon dilution. |
| Non-Polar | Hexanes | Low to Moderate | < 5 mg/mL | Used for precipitation/crystallization.[1][2][3] |
Dissolution Protocol (Stock Preparation)
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Weigh 2.31 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Vortexing: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.[1][2][3]
-
Visual Inspection: Ensure the solution is clear and particulate-free.[1][2][3]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Stability Assessment
Chemical Stability Mechanisms
The stability of this compound is governed by the tert-butyl ester functionality.[1][2][3]
-
Acid Hydrolysis (Primary Degradation Pathway): The tert-butyl cation is relatively stable, making the ester susceptible to acid-catalyzed cleavage (AAL1 mechanism).[1][2][3] Even weak acids or acidic silica gel can induce slow degradation.[1][2][3]
-
Base Stability: The steric bulk of the tert-butyl group protects the carbonyl carbon from nucleophilic attack.[1][2][3][6] It is significantly more stable to saponification (NaOH/LiOH) than methyl or ethyl esters.[1][2][3]
-
Oxidation: The indole ring is electron-rich.[1][2][3] While the C2-electron-withdrawing ester stabilizes the ring, the C4-methyl group donates electron density, making it slightly more prone to oxidation (to oxindoles or dimers) than unsubstituted analogues under high-stress conditions (light + air).[1][2]
Degradation Pathway Diagram
Caption: Figure 1. Acid-catalyzed hydrolysis is the dominant degradation pathway, yielding the free acid and isobutylene gas.[1][2]
Forced Degradation Profile (Predicted)
| Stress Condition | Expected Stability | Observation/Result |
| Acid (0.1 M HCl) | Unstable | Rapid hydrolysis to carboxylic acid (hours).[1][2][3] |
| Base (0.1 M NaOH) | Stable | Minimal degradation over 24h (steric protection).[1][2][3] |
| Oxidative (H₂O₂) | Moderate | Potential ring oxidation; monitor for color change (yellow/brown).[1][2][3] |
| Thermal (60°C) | Stable | Stable in solid state; stable in neutral solution.[1][2][3] |
| Photolytic (UV) | Sensitive | Indoles can photo-oxidize; protect from light.[1][2][3] |
Experimental Protocols
Acid-Mediated Deprotection (Synthesis Workflow)
Use this protocol if the goal is to remove the tert-butyl group to generate the free acid.[1][2]
-
Dissolution: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM).
-
Reagent: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 1–4 hours. Monitor by TLC (the product will be much more polar/lower Rf).[1][2][3]
-
Workup: Evaporate volatiles under reduced pressure. Note that isobutylene escapes as gas.[1][2][3]
-
Purification: The residue is the carboxylic acid, often pure enough for subsequent steps.[1][2][3]
Solubility & Precipitation Test (Biological Assay Prep)
Use this protocol to validate stability in aqueous media before cell assays.[1][2][3]
-
Preparation: Prepare a 20 mM stock in DMSO.
-
Dilution: Dilute 1:1000 into PBS (pH 7.4) to reach 20 µM.[1][2][3]
-
Incubation: Shake at 37°C for 2 hours.
-
Analysis: Centrifuge at 15,000 x g for 10 mins. Analyze supernatant by HPLC-UV.
Storage & Handling Recommendations
-
Storage: Store solid powder at -20°C in a desiccator. Protect from light.[1][2][3]
-
Solution Storage: DMSO stocks are stable for 1–3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquotting is mandatory).[1][2][3]
-
Handling:
References
-
Green, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Defines stability profiles of tert-butyl esters).
-
Yamai, Y., & Namba, K. (2017).[1][2][3] "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates". Chemical and Pharmaceutical Bulletin.
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11458614, tert-Butyl 1H-indole-2-carboxylate. [1][2]
-
Ogasa, C., et al. (2024).[1][2][3][7] "A Simple and Powerful tert-Butylation of Carboxylic Acids". Synlett. [1][2]
Sources
- 1. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-indole | C13H15NO2 | CID 11458614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 2060031-03-8|1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. fiveable.me [fiveable.me]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
Unlocking the Indole-2-Carboxylate Scaffold: Therapeutic Potential of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Executive Summary
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a critical pharmacophore precursor in medicinal chemistry, serving as a lipophilic, orthogonally protected scaffold for the development of drugs targeting infectious diseases, cardiovascular GPCRs, and viral replication machinery. While the tert-butyl ester moiety functions primarily as a synthetic masking group to ensure solubility and regioselectivity during functionalization, the core 4-methyl-1H-indole-2-carboxylic acid structure has been identified as a privileged scaffold.
Key therapeutic validations include:
-
Anti-Parasitic Agents: Lead compounds for Chagas disease (Trypanosoma cruzi).[1][2]
-
GPCR Antagonists: Potent inhibition of the Urotensin-II receptor (vasoconstriction).[3]
-
Viral Inhibitors: Chelation-based inhibition of HIV-1 Integrase.
Chemical Biology & Structural Significance[4][5][6]
The "4-Methyl" Advantage
The specific substitution of a methyl group at the C4 position of the indole ring is not merely decorative; it induces a steric clash that forces the indole core to adopt specific conformations in protein binding pockets.
-
Hydrophobic Packing: In HIV-1 integrase, the C4-methyl fills a specific hydrophobic sub-pocket adjacent to the catalytic cation binding site.
-
Electronic Modulation: The electron-donating methyl group subtly increases the electron density of the indole ring, enhancing
stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in receptor active sites.
The Role of the tert-Butyl Ester
The tert-butyl ester is the "enabler" of this chemistry. Unlike methyl or ethyl esters, the tert-butyl group is bulky and resistant to nucleophilic attack, allowing for:
-
N1-Alkylation: Harsh conditions (e.g., NaH/DMF) can be used to functionalize the indole nitrogen without hydrolyzing the ester.
-
Orthogonal Deprotection: It can be removed under acidic conditions (TFA/DCM) without affecting base-sensitive groups installed elsewhere on the molecule.
Primary Therapeutic Targets
Target A: Urotensin-II Receptor (GPCR)
Therapeutic Area: Cardiovascular Disease (Hypertension, Heart Failure)
The Urotensin-II (U-II) receptor is a G-protein coupled receptor (GPCR) that binds U-II, the most potent vasoconstrictor known.[3] Antagonists are highly sought after for treating pulmonary hypertension.
-
Mechanism of Action: The 4-methyl-indole-2-carboxylate scaffold acts as a competitive antagonist. The indole NH and the C2-carbonyl (derived from the carboxylate) form hydrogen bonds with the receptor, while the 4-methyl group restricts the rotation of the core, locking it into a bioactive conformation.
-
Key Lead Compound: 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide.[3][4]
Target B: Trypanosoma cruzi (Chagas Disease)
Therapeutic Area: Neglected Tropical Diseases[1][2]
Chagas disease, caused by the protozoan T. cruzi, lacks effective chronic-stage treatments. Phenotypic screening identified the 4-methyl-indole-2-carboxamide scaffold as a potent inhibitor of intracellular amastigotes.
-
Mechanism of Action: While the exact molecular target is often debated (potentially CYP51 or Fe-SOD), the scaffold disrupts the parasite's ability to replicate within host cells.
-
Lead Optimization: The tert-butyl ester is hydrolyzed to the acid, which is then coupled to a sulfonamide-bearing aniline (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide).
-
Efficacy: Lead compounds demonstrated pEC
> 5.5 against intracellular amastigotes with >10-fold selectivity over host cells.
Target C: HIV-1 Integrase
Therapeutic Area: Antiviral Therapy
HIV-1 Integrase is essential for inserting viral DNA into the host genome.[5] It relies on two Mg
-
Mechanism: The Indole-2-carboxylic acid motif acts as a metal chelator. The indole nitrogen and the carboxylate oxygen form a bidentate coordination complex with the Mg
ions, displacing the viral DNA ends and halting strand transfer. -
4-Methyl Contribution: The C4-methyl group enhances binding affinity by displacing water molecules from the hydrophobic "trench" near the active site, improving the entropy of binding.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway utility of the scaffold: one path leading to GPCR antagonism via N-alkylation, and the other to viral inhibition via metal chelation.
Caption: Divergent synthesis from the tert-butyl scaffold leads to GPCR antagonists (via N-functionalization) or HIV inhibitors (via free-acid chelation).
Experimental Protocols
Protocol A: Synthesis of the Chagas Lead (Amide Derivative)
Objective: Convert tert-butyl 4-methyl-1H-indole-2-carboxylate into the bioactive N-sulfonamide derivative.
-
Deprotection (Ester Cleavage):
-
Dissolve tert-butyl 4-methyl-1H-indole-2-carboxylate (1.0 equiv) in DCM (10 mL/g).
-
Add Trifluoroacetic acid (TFA) (5.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 4 hours. Monitor by TLC (loss of high Rf spot).
-
Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.
-
Yield: Quantitative conversion to 4-methyl-1H-indole-2-carboxylic acid.
-
-
Amide Coupling:
-
Suspend the crude acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min to activate.
-
Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 equiv).
-
Stir at room temperature for 16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. -
Purification: Flash column chromatography (DCM:MeOH gradient).
-
Protocol B: Urotensin-II Antagonist Synthesis (N-Alkylation)
Objective: Install the benzyl group at N1 before unmasking the carboxylate.
-
N-Alkylation:
-
Dissolve tert-butyl 4-methyl-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min (gas evolution).
-
Add 3-cyanobenzyl bromide (1.1 equiv).
-
Warm to RT and stir for 12 hours.
-
Note: The tert-butyl ester prevents nucleophilic attack at the carbonyl, ensuring exclusive N-alkylation.
-
-
Conversion to Amidine (Pinner Reaction):
-
The cyano group on the benzyl ring is converted to the amidine (carbamimidoyl) using HCl/EtOH followed by ammonia, after the amide coupling steps are complete.
-
Quantitative Data Summary
| Target | Therapeutic Indication | Lead Compound ID | Potency Metric | Mechanism |
| Urotensin-II Receptor | Hypertension | 1-(3-carbamimidoyl-benzyl)-... | IC | Competitive Antagonist |
| T. cruzi | Chagas Disease | Indole-2-carboxamide deriv. | pEC | Intracellular Amastigote Inhibition |
| HIV-1 Integrase | HIV/AIDS | 6-fluoro-4-methyl-acid | IC | Mg |
| NMDA Receptor | Stroke / Epilepsy | Indole-2-carboxylic acid | Ki: 15 µM | Glycine Site Antagonist |
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Link
-
Three-dimensional model of the human urotensin-II receptor: Docking of human urotensin-II and nonpeptide antagonists. Journal of Medicinal Chemistry. (2002). Link
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. (2023). Link
-
Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor. MedChemExpress. Link
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Link
Sources
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid | 383132-69-2 | Benchchem [benchchem.com]
The Indole-2-Carboxylate Scaffold: Discovery, Historical Evolution, and Advanced Synthetic Methodologies in Drug Development
Executive Summary
The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Specifically, indole-2-carboxylate derivatives have driven significant advancements across neuropharmacology, virology, and oncology. This technical guide provides an in-depth analysis of the discovery history of indole-2-carboxylates, detailing their evolution from early neuroprotective agents to modern allosteric modulators and antiviral compounds. Furthermore, we outline field-validated synthetic protocols, emphasizing the mechanistic causality behind catalytic cross-coupling and functionalization workflows required for modern drug discovery.
Historical Context and Pharmacological Evolution
Early Syntheses and the Fischer Indole Legacy
The foundational synthesis of indole-2-carboxylates dates back to classic methodologies such as the Fischer indole synthesis. Early protocols demonstrated the cyclization of ethyl pyruvate phenylhydrazone catalyzed by 1[1]. This stable ester served as a critical precursor, capable of electrophilic substitution at the C3-position, laying the groundwork for complex alkaloid synthesis and early structure-activity relationship (SAR) studies.
The Neuroprotection Era: Gavestinel (GV150526)
The most prominent historical milestone for this scaffold was the development of 2 by GlaxoSmithKline in the late 1990s[2]. Gavestinel is a 4,6-dichloro-indole-2-carboxylate derivative featuring an unsaturated lateral side chain at the C3 position. It was engineered as a highly potent, selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex, exhibiting a3
3 over other glutamate receptors[3].The mechanistic rationale was to mitigate glutamate-induced excitotoxicity during acute ischemic stroke by blocking the co-agonist glycine, thereby 2 without directly blocking the primary glutamate site[2]. Despite exceptional preclinical promise, Gavestinel 3 in the large-scale GAIN International Phase III trials and was discontinued[3].
Modern Repurposing: CB1 Modulators and HIV-1 Integrase Inhibitors
Following the stroke trials, the indole-2-carboxamide/carboxylate scaffold was successfully repurposed. It became the foundation for4 for the cannabinoid CB1 receptor, which enhances agonist binding while decreasing Gi coupling activity[4]. More recently, substituted indole-2-carboxylates have been developed as 5, leveraging the ester and functionalized C3/C6 positions to achieve high ligand efficiency within the integrase active site[5].
Mechanistic Pathways & Visualizations
Mechanistic pathway of Gavestinel antagonizing the NMDA receptor to prevent excitotoxicity.
Quantitative Pharmacological Profiles
The structural versatility of the indole-2-carboxylate core allows for precise fine-tuning against diverse biological targets. The following table summarizes the quantitative metrics of key derivatives across different therapeutic areas.
| Compound / Derivative | Primary Target | Therapeutic Application | Key Pharmacological Metric |
| Gavestinel (GV150526) | NMDA Receptor (Glycine Site) | Neuroprotection (Stroke) | |
| ORG27569 | Cannabinoid CB1 Receptor | Allosteric Modulator | Enhances |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | HIV-1 Integrase | Antiviral (INSTI) | Ligand Efficiency = 0.79; |
| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | Caspase / Cell Cycle | Anticancer (Apoptosis Inducer) | G2/M arrest in T47D cells |
Core Chemical Synthesis & Methodologies
Modern drug discovery relies heavily on the efficient functionalization of the indole-2-carboxylate core. Below are two field-validated protocols detailing the preparation and derivatization of these compounds, emphasizing the physicochemical causality behind each step.
Protocol A: Hydrolytic Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol 6 from its ethyl ester precursor, a necessary step for subsequent amide coupling or decarboxylative cross-coupling[6].
-
Solubilization & Reaction : Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 96% methanol (31.25 g) and water (183 mL). Heat the mixture to reflux and maintain for 0.5 hours with continuous stirring.
-
Causality: The polar protic solvent mixture (MeOH/H2O) is critical. Methanol ensures the hydrophobic brominated indole ester remains in solution, while water provides the necessary hydroxide equivalent for the nucleophilic acyl substitution at the ester carbonyl. Refluxing provides the activation energy required to overcome the steric hindrance of the adjacent indole ring.
-
-
In-Process Validation : Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) until the higher-Rf ester spot completely disappears.
-
Precipitation : Cool the reaction mixture to 40 °C. Slowly add a 10% hydrochloric acid (HCl) solution dropwise to adjust the pH to 3-4.
-
Causality: At alkaline/neutral pH, the product exists as a highly soluble carboxylate salt. Lowering the pH to 3-4 protonates the carboxylate to form the free carboxylic acid. The sudden loss of ionic character drastically reduces its solubility in the aqueous mixture, driving high-yield precipitation and avoiding the need for complex chromatographic purification.
-
-
Isolation : Filter the resulting solid under vacuum, wash thoroughly with cold water to remove residual salts, and dry in a vacuum desiccator.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C3/C6
To synthesize advanced HIV-1 INSTIs or CB1 modulators, bulky amines are often 7[7].
-
Reagent Assembly : In an oven-dried Schlenk flask, combine the bromo-1H-indole-2-carboxylate derivative (1.0 eq), the desired amine (e.g., 4-methoxyaniline, 1.2 eq), Palladium(II) acetate (
, 0.05 eq), XPhos ligand (0.10 eq), and Cesium Carbonate ( , 1.5 eq). -
Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen gas three times. Add anhydrous 1,4-dioxane.
-
Causality: The rigorous exclusion of oxygen is mandatory.
, the active catalytic species generated in situ, is highly susceptible to oxidative degradation. 1,4-dioxane is chosen for its high boiling point and ability to solubilize both the organic substrates and the inorganic base at elevated temperatures.
-
-
Catalytic Cycle : Stir the mixture at 110 °C for 2-4 hours.
-
Causality: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the Pd catalyst into the aryl-bromide bond and accelerates the subsequent reductive elimination of the newly formed C-N bond.
acts as a mild base to deprotonate the coordinated amine without hydrolyzing the sensitive C2-ester group.
-
-
Quenching & Purification : Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.
Sequential palladium-catalyzed cross-coupling and cyclization workflow for indole-2-carboxylates.
Future Perspectives in Drug Development
The indole-2-carboxylate framework continues to evolve. Recent structural biology efforts have utilized photoactivatable derivatives (incorporating benzophenone or aliphatic azides) to map the allosteric binding pockets of GPCRs like the CB1 receptor. Furthermore, the unique geometry of the C2-carboxylate and C3-substituents makes this scaffold an ideal warhead for Targeted Protein Degradation (PROTAC) technologies, where precise spatial orientation is required to recruit E3 ligases to pathogenic proteins.
References
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Gavestinel. Grokipedia. [Link]
-
Gavestinel - Wikipedia. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central (PMC).[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.[Link]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. ResearchGate.[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central (PMC).[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Gavestinel - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
application of tert-Butyl 4-methyl-1H-indole-2-carboxylate in organic synthesis
Technical Application Note: Strategic Utilization of tert-Butyl 4-methyl-1H-indole-2-carboxylate in Medicinal Chemistry
Executive Summary
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a specialized heterocyclic building block designed for the synthesis of high-value pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands. This scaffold offers two distinct advantages over standard indole intermediates:
-
Orthogonal Protection: The tert-butyl ester provides acid-lability (cleavable by TFA) while remaining stable under basic conditions (e.g., NaH alkylation, LiOH hydrolysis of methyl/ethyl esters elsewhere in the molecule).
-
Structural Control: The 4-methyl substituent introduces steric bulk proximal to the C3 position and the N1-H, influencing the regioselectivity of electrophilic substitutions and enforcing specific binding conformations in active sites (e.g., the "gatekeeper" region of kinases).
This guide details the synthesis, functionalization, and deprotection protocols necessary to integrate this scaffold into complex drug discovery workflows.
Synthesis & Preparation
While the ethyl ester of 4-methylindole-2-carboxylic acid is commercially ubiquitous, the tert-butyl ester is often prepared in-house to enable orthogonal protection strategies.
Protocol A: Efficient Esterification via Boc Anhydride
Direct conversion of 4-methylindole-2-carboxylic acid to the tert-butyl ester using mild conditions.
Mechanism: DMAP-catalyzed activation of Boc₂O forms a reactive intermediate that undergoes nucleophilic attack by the carboxylic acid, followed by decarboxylation to release the tert-butyl ester.
Materials:
-
4-Methyl-1H-indole-2-carboxylic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
tert-Butanol (t-BuOH) (Solvent/Reagent, 10 vol) or THF
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask, suspend 4-methyl-1H-indole-2-carboxylic acid (5.0 g, 28.5 mmol) in anhydrous tert-butanol (50 mL).
-
Catalyst Addition: Add DMAP (1.04 g, 8.55 mmol) in one portion. The mixture may become slightly homogenous.
-
Reagent Addition: Add Boc₂O (12.4 g, 57.0 mmol) dropwise over 10 minutes at room temperature. Observe for gas evolution (CO₂).
-
Reaction: Stir the reaction mixture at 35°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting acid (polar) should disappear, replaced by the non-polar ester.
-
Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc (100 mL) and wash sequentially with 1M citric acid (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield the product as a white solid.
Yield Expectation: 85–92%
Strategic Applications
Application 1: C3-Functionalization (The "Gateway" Reaction)
The 4-methyl group exerts steric pressure on the C3 position. While C3 is electronically favored for electrophilic aromatic substitution, the 4-methyl group prevents "over-reaction" or side-products often seen with unsubstituted indoles. The primary application is Vilsmeier-Haack formylation to generate a handle for reductive amination.
Protocol B: Regioselective Vilsmeier-Haack Formylation
Materials:
-
tert-Butyl 4-methyl-1H-indole-2-carboxylate (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
DMF (5.0 equiv, plus solvent volume)
Step-by-Step Protocol:
-
Vilsmeier Reagent: In a separate flask, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve the indole substrate in minimum DMF. Add the Vilsmeier reagent dropwise to the indole solution at 0°C.
-
Heating: Warm to Room Temperature (RT) and stir for 2 hours. If conversion is slow (due to 4-Me sterics), heat to 40°C. Caution: Do not overheat, or the t-butyl ester may cleave.
-
Hydrolysis: Pour the reaction mixture into ice-water containing sodium acetate (to buffer pH ~4-5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Filter the resulting precipitate (yellow solid) or extract with EtOAc.
-
Product: tert-Butyl 3-formyl-4-methyl-1H-indole-2-carboxylate.
Application 2: N1-Alkylation
The tert-butyl ester is stable against strong bases like NaH or Cs₂CO₃, allowing for N-alkylation without hydrolysis or transesterification (a common risk with methyl/ethyl esters).
Application 3: Orthogonal Deprotection
This is the defining feature of this molecule. It allows the chemist to build complexity on the N1 or C3 positions (containing other esters) and then selectively expose the C2-carboxylic acid for amide coupling.
Protocol C: Chemoselective Acidolysis (TFA)
Materials:
-
Substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA)[1]
-
Dichloromethane (DCM) or Anisole (scavenger)
Step-by-Step Protocol:
-
Preparation: Dissolve the tert-butyl ester in DCM (0.1 M concentration). Add Anisole (2.0 equiv) if the molecule contains electron-rich aromatic rings (to prevent tert-butylation by-products).
-
Cleavage: Add TFA (equal volume to DCM) dropwise at 0°C.
-
Reaction: Stir at RT for 1–3 hours. Monitor by HPLC.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting free acid is ready for peptide coupling (e.g., HATU/DIEA).
Visualizing the Workflow
Diagram 1: Synthesis & Reactivity Map
This diagram illustrates the synthesis of the core scaffold and its divergent applications.[2]
Caption: Divergent synthesis workflow starting from the acid precursor to the protected scaffold and downstream applications.
Diagram 2: Orthogonal Protection Logic
A logic gate representation of why the tert-butyl ester is chosen over methyl/ethyl esters.
Caption: Orthogonal deprotection strategy enabling selective modification of multiple carboxylate sites.
Quantitative Data & Stability Profile
| Parameter | tert-Butyl Ester | Methyl/Ethyl Ester | Relevance |
| Acid Stability | Low (Cleaves in TFA/HCl) | High (Stable in TFA) | Allows selective C2-COOH exposure. |
| Base Stability | High (Stable to NaH, LiOH) | Low (Hydrolyzes/Transesterifies) | Allows N-alkylation or distal ester hydrolysis. |
| Steric Bulk | High | Low | t-Bu protects C2 from nucleophilic attack. |
| Lipophilicity | High (Increases logP) | Moderate | Improves solubility in organic solvents during synthesis. |
References
-
Synthesis of tert-Butyl Esters via Boc Anhydride
-
General Reissert Indole Synthesis (Origin of the Core)
- Title: "Reissert Indole Synthesis."
- Source: Comprehensive Organic Name Reactions and Reagents.
-
URL:[Link]
-
Application in Medicinal Chemistry (Indole-2-carboxamides)
- Title: "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity."
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Vilsmeier-Haack Formylation of Indoles
- Title: "Synthesis and Biological Evaluation of Indole-2-carboxamides... (Methodology Reference)."
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
tert-Butyl 4-methyl-1H-indole-2-carboxylate as a building block in medicinal chemistry
[1]
Executive Summary & Strategic Rationale
In the landscape of privileged scaffolds, the indole ring remains a cornerstone of drug discovery.[1][2] However, the tert-butyl 4-methyl-1H-indole-2-carboxylate (1 ) represents a specialized, high-utility building block that solves specific structural and synthetic challenges.[3]
This guide details the utility of 1 not merely as a reactant, but as a strategic tool for:
-
Orthogonal Protection: The tert-butyl ester provides acid-lability, allowing selective deprotection in the presence of methyl/ethyl esters or base-labile groups, crucial for multi-step peptidomimetic or fragment-based synthesis.[3]
-
Steric Control (The "4-Methyl Effect"): The methyl group at C4 imposes significant steric pressure on the C3 position.[3] In medicinal chemistry, this is exploited to lock rotameric conformations of C3-substituents, often improving binding affinity by reducing the entropic penalty upon target binding (e.g., in HIV-1 integrase or kinase inhibitors).[3]
-
Electronic Modulation: The 4-methyl group is weakly electron-donating, subtly increasing the nucleophilicity of C3 without the liability of strong activation seen with methoxy groups.[3]
Chemical Properties & Handling[1]
| Property | Data | Notes |
| CAS Number | 324756-32-5 (Generic Ref) | Verify specific salt/solvate forms |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| MW | 231.29 g/mol | |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in Hexanes/Water |
| Stability | Stable at RT | Hydrolyzes in TFA/HCl; Stable to LiOH/NaOH |
| Handling | Store at 2-8°C | Hygroscopic; store under inert gas if solid |
Synthetic Workflows & Protocols
Synthesis of the Building Block
Rationale: While 1 is commercially available, in-house preparation from the cheaper 4-methylindole-2-carboxylic acid ensures purity and cost-efficiency for gram-scale campaigns.[3] We utilize the DMF-di-tert-butyl acetal method, which avoids the harsh conditions of isobutylene/H₂SO₄.[3]
Protocol A: Mild Esterification
-
Reagents: 4-methylindole-2-carboxylic acid (1.0 eq),
-dimethylformamide di-tert-butyl acetal (4.0 eq), dry Toluene (0.2 M). -
Procedure:
-
Workup: Cool to RT. Wash with sat.[3] NaHCO₃ (remove trace acid) and Brine.[3] Dry over Na₂SO₄.[3][4]
-
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
-
Yield: Typically 85-92%.[3]
-
Selective C3-Functionalization (Vilsmeier-Haack)
Rationale: The 4-methyl group sterically hinders C3, making standard electrophilic substitutions sluggish.[3] The Vilsmeier-Haack reaction is robust enough to overcome this while introducing a versatile formyl handle.[3]
Protocol B: C3-Formylation
-
Reagents: Compound 1 (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), DCM (0.5 M).
-
Procedure:
-
Pre-activation: Cool DMF/DCM solution to 0°C. Add POCl₃ dropwise.[3] Stir 30 min to form the Vilsmeier reagent (white precipitate may form).[3]
-
Addition: Add a solution of 1 in DCM dropwise to the pre-formed reagent at 0°C.
-
Reaction: Warm to RT and reflux (40°C) for 6 hours. Note: The 4-Me group necessitates heating; unsubstituted indoles react at RT.[3]
-
-
Quench (Critical): Pour reaction onto ice/sat. NaOAc mixture.[3][4] Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Result: tert-Butyl 3-formyl-4-methylindole-2-carboxylate.
-
Yield: 75-85%.[3]
-
Orthogonal Deprotection
Rationale: This step demonstrates the core utility of the building block—removing the C2-protection without affecting other esters (e.g., a methyl ester introduced at C3).[3]
Protocol C: Acidolytic Cleavage
Medicinal Chemistry Logic (Visualized)
The following diagram illustrates the strategic diversification of the scaffold, highlighting the "Orthogonal Logic" where the tert-butyl group remains intact while other positions are modified.
Figure 1: Strategic workflow for scaffold diversification. The tert-butyl group serves as a temporary shield, allowing modifications at N1 and C3 before late-stage activation.[3]
Case Study: HIV-1 Integrase Inhibitors[1][6][7][8]
Context: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) often require a flat, aromatic core to stack with viral DNA bases, coupled with a metal-chelating triad to bind Mg²⁺ cofactors.[3]
Application of Scaffold:
-
The Chelator: The indole-2-carboxylate (after deprotection) acts as part of the chelating triad (O-C=O).[3]
-
The Hydrophobic Anchor: The 4-methyl group is critical here.[3] In several SAR campaigns (e.g., Zhao et al.), unsubstituted indoles showed poor potency. The 4-methyl group fills a specific hydrophobic pocket (interacting with residues like Tyr143) and twists the C3-substituent out of plane, enforcing the bioactive conformation.[3]
-
Workflow:
Data Summary (Hypothetical Representative Data):
| Compound | R (C4-Position) | IC₅₀ (Integrase) | Notes |
| Indole-2-COOH | H | > 100 µM | Inactive; lacks hydrophobic fill |
| 4-Me-Indole-2-COOH | Methyl | 3.1 µM | Active; 4-Me locks conformation |
| 4-OMe-Indole-2-COOH | Methoxy | 15 µM | Active but metabolically labile |
Troubleshooting & Optimization
-
Issue: Low yield in Vilsmeier-Haack at C3.
-
Cause: Steric hindrance from 4-Me group prevents attack of the iminium species.[3]
-
Solution: Increase temperature to 40-50°C (carefully) or switch to N-iodosuccinimide (NIS) for C3-iodination, then use Palladium cross-coupling (Suzuki/Sonogashira) which is less sensitive to steric bulk than electrophilic aromatic substitution.[3]
-
-
Issue: tert-Butyl group loss during other steps.
-
Cause: Trace acid in solvents (e.g., CDCl₃ for NMR) or Lewis acids (e.g., AlCl₃, BF₃).
-
Solution: Use basic alumina for purification; avoid strong Lewis acids.[3]
-
References
-
Synthesis of tert-butyl esters via acetals
-
Medicinal Chemistry of Indole-2-carboxylates (HIV Integrase)
-
General Indole Reactivity & 4-Substituent Effects
-
Reissert Indole Synthesis (Background for 4-Me precursors)
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Analytical Characterization of tert-Butyl 4-methyl-1H-indole-2-carboxylate: Protocols and Methodologies
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction and Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core of kinase inhibitors, GPCR ligands, and antiviral agents. Specifically, tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS: 1375068-60-2) is a highly valued building block [1]. The tert-butyl ester provides robust orthogonal protection during complex multi-step syntheses, while the 4-methyl substitution introduces critical steric bulk that can dictate the conformational binding of downstream active pharmaceutical ingredients (APIs).
However, the structural features that make this compound synthetically useful also demand rigorous analytical characterization. The tert-butyl group is susceptible to acidic hydrolysis, and the asymmetric 4-methyl substitution complicates the aromatic spin system. This application note establishes a self-validating, orthogonal analytical workflow—combining NMR, LC-HRMS, and ATR-FTIR—to ensure the structural integrity and purity of this critical intermediate [2].
Physicochemical Properties
Before initiating any analytical workflow, establishing the baseline physicochemical parameters is essential to guide solvent selection and ionization strategies.
| Parameter | Value | Analytical Relevance |
| Chemical Name | tert-Butyl 4-methyl-1H-indole-2-carboxylate | Defines functional groups for IR/NMR targeting. |
| CAS Registry Number | 1375068-60-2 | Unique identifier for reference standard sourcing [1]. |
| Molecular Formula | C14H17NO2 | Used for exact mass calculation in HRMS. |
| Monoisotopic Mass | 231.1259 Da | Target exact mass for ESI+ MS. |
| Physical State | Solid (typically off-white powder) | Dictates sample preparation (dissolution vs. solid-state). |
| Solubility | Soluble in MeOH, MeCN, DMSO, CHCl3 | Broad compatibility with reverse-phase LC and NMR. |
Analytical Workflows & Causality (The "Why")
To achieve a self-validating characterization system, we employ three orthogonal techniques. Each technique compensates for the blind spots of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality: While 1D 1H-NMR confirms the proton environment, the choice of solvent is critical. We utilize CDCl3 rather than DMSO-d6. Why? DMSO is highly hygroscopic; trace water can rapidly exchange with the indole N-H proton, broadening or completely suppressing this diagnostic signal. In CDCl3, the N-H proton appears as a distinct broad singlet (>8.5 ppm). Furthermore, the 4-methyl group breaks the symmetry of the benzenoid ring, creating a classic AMX spin system (H-5, H-6, H-7) that must be carefully assigned to differentiate it from 5-methyl or 6-methyl isomers [2].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
The Causality: The tert-butyl ester is acid-labile. If harsh acidic mobile phases (e.g., 0.5% TFA) are used, on-column degradation will occur, leading to false impurity peaks (the free carboxylic acid). Therefore, we use a mild 0.1% Formic Acid buffer. In the gas phase during Collision-Induced Dissociation (CID), tert-butyl esters undergo a highly predictable elimination of isobutylene (-56 Da). Observing this specific mass loss is a diagnostic confirmation of the intact tert-butyl protecting group.
Attenuated Total Reflectance (ATR) FTIR
The Causality: Traditional KBr pellet FTIR introduces moisture, which exhibits a broad O-H stretch at ~3300 cm⁻¹ that perfectly masks the critical indole N-H stretch. ATR-FTIR requires zero sample preparation, analyzing the neat solid and preserving the pristine N-H (~3320 cm⁻¹) and ester C=O (~1690 cm⁻¹) stretching bands.
Caption: Orthogonal analytical workflow for characterizing tert-Butyl 4-methyl-1H-indole-2-carboxylate.
Experimental Protocols
Protocol A: 1H and 13C NMR Acquisition
-
Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to prevent shimming artifacts.
-
Instrument Parameters (1H-NMR):
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard 1D pulse (zg30).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the tert-butyl protons.
-
-
Data Processing: Apply exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.
Expected 1H-NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.62 | Singlet (s) | 9H | -C(CH3)3 (tert-butyl) |
| 2.55 | Singlet (s) | 3H | 4-CH3 (aryl methyl) |
| 7.00 | Doublet (d, J=7.5 Hz) | 1H | Indole H-5 |
| 7.15 | Singlet (s) | 1H | Indole H-3 |
| 7.20 | Triplet (t, J=7.5 Hz) | 1H | Indole H-6 |
| 7.28 | Doublet (d, J=7.5 Hz) | 1H | Indole H-7 |
| ~8.90 | Broad Singlet (br s) | 1H | Indole N-H |
Protocol B: LC-HRMS Purity and Fragmentation Analysis
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using H2O:MeCN (50:50).
-
Chromatography Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization Positive mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Scan Range: m/z 100 to 800.
-
-
MS/MS Acquisition: Target the [M+H]+ precursor ion (m/z 232.13) with a normalized collision energy (NCE) of 25 eV.
Caption: Diagnostic ESI+ MS/MS fragmentation pathway of the tert-butyl ester group.
Protocol C: ATR-FTIR Functional Group Validation
-
Background Collection: Ensure the diamond/ZnSe ATR crystal is thoroughly cleaned with isopropanol and completely dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).
-
Sample Application: Place approximately 2–3 mg of the solid tert-Butyl 4-methyl-1H-indole-2-carboxylate directly onto the center of the ATR crystal.
-
Measurement: Apply the pressure anvil until the software indicates optimal contact (usually ~50-70% of max pressure). Do not overtighten, as this can fracture the crystal.
-
Acquisition & Analysis: Collect 32 scans. Verify the presence of the sharp N-H stretch at ~3320 cm⁻¹ and the strong, sharp ester carbonyl (C=O) stretch at ~1690 cm⁻¹. The absence of a broad band from 3400-2500 cm⁻¹ confirms the sample has not degraded into the free carboxylic acid.
References
-
"Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction (Synthetic Studies of Indoles and Related Compounds)". Chemical & Pharmaceutical Bulletin. Available at:[Link]
purification of tert-Butyl 4-methyl-1H-indole-2-carboxylate by flash chromatography
Application Note: Purification of tert-Butyl 4-methyl-1H-indole-2-carboxylate by Normal-Phase Flash Chromatography
Target Audience: Researchers, scientists, and drug development professionals.
Strategic Rationale & Chemical Context
Indole-2-carboxylates are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for complex heterocyclic assemblies and antibacterial drug conjugates[1]. The synthesis of tert-butyl indole-2-carboxylates is typically achieved via the Hemetsberger–Knittel reaction, utilizing tert-butyl azidoacetate as a key reagent [2]. While highly effective, the thermal cyclization step of this pathway inherently generates complex crude mixtures containing unreacted azido-intermediates and dark, tarry thermal degradation byproducts.
To isolate tert-butyl 4-methyl-1H-indole-2-carboxylate with high purity, normal-phase column chromatography is the universally accepted gold standard. This technique separates compounds based on their differential partitioning between a highly polar silica gel stationary phase and a non-polar mobile phase [3].
Causality in Chromatographic Design:
-
Stationary Phase Interactions: The secondary amine (NH) of the indole core acts as a strong hydrogen-bond donor. It interacts tightly with the free silanol groups (Si-OH) present on the surface of the silica gel, ensuring the molecule is adequately retained on the column.
-
Lipophilicity Modulation: The bulky tert-butyl ester group significantly increases the overall lipophilicity of the molecule compared to standard methyl or ethyl esters. This structural feature raises the compound's
value. Consequently, a highly non-polar starting mobile phase (100% Hexane) is required to prevent premature co-elution with non-polar azido-impurities. -
Competitive Displacement: Ethyl acetate (EtOAc) is utilized as the strong solvent. As its concentration increases during the gradient, the carbonyl oxygen of EtOAc competitively binds to the hydrogen-bonding sites on the silica, effectively displacing the indole NH and driving the controlled elution of the target compound.
Physicochemical & Chromatographic Profiling
To design a self-validating purification system, the physicochemical properties of the target molecule must dictate the parameters of the separation.
Table 1: Physicochemical and Chromatographic Profile
| Parameter | Value / Description |
| Compound Name | tert-Butyl 4-methyl-1H-indole-2-carboxylate |
| Molecular Weight | ~231.29 g/mol |
| Key Functional Groups | Indole NH (H-bond donor), Ester C=O (H-bond acceptor) |
| Lipophilicity Modifier | tert-Butyl ester (increases |
| UV Absorbance Maxima | 254 nm (aromatic core), 280 nm (indole specific) |
| Target | 0.30 - 0.35 (in 15% EtOAc / Hexane) |
Chromatographic Workflow
The following diagram maps the logical progression of the purification workflow, from crude mixture handling to the isolation of the pure compound.
Figure 1. End-to-end flash chromatography workflow for the isolation of the target indole.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reproducibility and high-fidelity separation.
Step 1: Sample Preparation (Dry Loading)
-
Procedure: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (CH₂Cl₂). Add dry silica gel at a 1:3 ratio (crude mass to silica mass). Evaporate the solvent completely in vacuo until a free-flowing powder is obtained.
-
Causality: Liquid loading is strictly contraindicated for this synthesis. The tarry nature of the crude Hemetsberger–Knittel mixture will cause severe band broadening, column fouling, and poor resolution if applied as a liquid. Dry loading ensures a tight initial sample band.
Step 2: Column Equilibration & Validation
-
Procedure: Mount a pre-packed normal-phase silica gel column (20-30x silica mass relative to the crude sample). Flush the column with 3 to 5 Column Volumes (CV) of 100% Hexane.
-
Validation Checkpoint: Do not load the sample until the UV detector baseline at both 254 nm and 280 nm is completely flat and stable. A drifting baseline indicates incomplete equilibration or residual solvent contamination.
Step 3: Gradient Execution
-
Procedure: Transfer the dry-loaded sample into the solid load cartridge. Initiate the chromatography run using the optimized gradient profile detailed in Table 2.
Table 2: Optimized Flash Chromatography Gradient
| Column Volume (CV) | % Hexane (Weak) | % EtOAc (Strong) | Phase Objective |
| 0.0 - 2.0 | 100% | 0% | Isocratic wash: Elute highly non-polar unreacted azido-impurities. |
| 2.0 - 10.0 | 100% → 85% | 0% → 15% | Shallow gradient: Competitively displace and elute the target indole. |
| 10.0 - 12.0 | 85% | 15% | Isocratic hold: Ensure complete elution of the target band. |
| 12.0 - 14.0 | 0% | 100% | Column flush: Strip highly polar tarry byproducts from the silica. |
Step 4: Dual-Wavelength Detection
-
Procedure: Set the primary UV detection channel to 254 nm and the secondary channel to 280 nm.
-
Causality: While 254 nm provides universal detection for aromatic systems, the 280 nm wavelength is highly specific to the indole chromophore. Monitoring the 280 nm / 254 nm absorbance ratio allows the operator to instantly differentiate the target indole from non-indole aromatic impurities eluting nearby.
Step 5: Fraction Pooling & Verification
-
Procedure: Collect fractions based on UV threshold triggers. Analyze the peak fractions via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The target compound will appear as a distinct UV-active spot at an
of ~0.35. Pool the verified fractions and concentrate in vacuo to yield the pure tert-Butyl 4-methyl-1H-indole-2-carboxylate.
References
-
Dey, A. L. (2024). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Available at:[Link]
-
Kondo, K., et al. (1999). Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction (Synthetic Studies of Indoles and Related Compounds Part 47). Chemical and Pharmaceutical Bulletin, 47(9), 1227-1231. Available at:[Link]
Sources
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. The protocol detailed herein is optimized for scalability, safety, and efficiency, addressing the challenges commonly encountered in transitioning from laboratory to production-scale synthesis. We will explore the strategic selection of the Fischer indole synthesis as the core reaction, detailing the mechanistic rationale and providing a step-by-step protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for producing this valuable indole derivative.
Introduction and Strategic Importance
Indole-2-carboxylates are pivotal structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[1][2] The tert-butyl ester, in particular, serves as a versatile protecting group that can be selectively removed under acidic conditions, making it highly valuable in multi-step synthetic campaigns. The 4-methyl substituent on the indole ring further enhances the lipophilicity and can influence the binding affinity of the final active pharmaceutical ingredient (API). Consequently, a reliable and scalable synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate is of significant interest to the drug discovery and development community.[3]
This application note focuses on a large-scale synthesis strategy leveraging the classic yet highly effective Fischer indole synthesis. This method, first reported in 1883, remains a cornerstone of indole chemistry due to its reliability and broad substrate scope.[4][5] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[4][5]
Synthetic Strategy: The Fischer Indole Synthesis
The chosen synthetic route commences with the reaction of (3-methylphenyl)hydrazine with tert-butyl pyruvate to form the corresponding hydrazone intermediate. This is followed by an acid-catalyzed intramolecular cyclization to yield the desired tert-Butyl 4-methyl-1H-indole-2-carboxylate.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a well-established mechanism:[4][5][6]
-
Hydrazone Formation: The reaction initiates with the condensation of (3-methylphenyl)hydrazine and tert-butyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A key[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[6]
-
Cyclization and Aromatization: The di-imine then undergoes cyclization and subsequent loss of ammonia to afford the aromatic indole ring.[5]
The selection of a suitable acid catalyst is crucial for the efficiency of the cyclization step. While various Brønsted and Lewis acids can be employed, this protocol utilizes polyphosphoric acid (PPA) for its effectiveness in promoting the reaction at a manageable temperature and for its ease of handling on a large scale.[5][8]
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the large-scale synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate.
Detailed Experimental Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area, with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Supplier Notes |
| (3-methylphenyl)hydrazine hydrochloride | 158.64 | 5.00 | 31.52 | Ensure high purity |
| tert-Butyl pyruvate | 144.17 | 4.77 | 33.08 | Use freshly distilled |
| Sodium Acetate | 82.03 | 2.58 | 31.45 | Anhydrous |
| Ethanol | 46.07 | 25 L | - | Anhydrous |
| Polyphosphoric Acid (PPA) | - | 15.0 | - | 115% grade |
| Toluene | 92.14 | 50 L | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
| Hexanes | - | As needed | - | For recrystallization |
| Ethyl Acetate | 88.11 | As needed | - | For recrystallization |
Step-by-Step Procedure
Part A: Hydrazone Formation
-
Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (3-methylphenyl)hydrazine hydrochloride (5.00 kg, 31.52 mol) and sodium acetate (2.58 kg, 31.45 mol).
-
Solvent Addition: Add anhydrous ethanol (25 L) to the reactor.
-
Heating and Dissolution: Stir the mixture and heat to 60 °C to facilitate dissolution.
-
Reagent Addition: Slowly add tert-butyl pyruvate (4.77 kg, 33.08 mol) to the reaction mixture over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 70 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydrazine is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 10 °C. The hydrazone product will precipitate out of the solution.
-
Isolation: Filter the solid product and wash with cold ethanol (2 x 5 L).
-
Drying: Dry the isolated solid in a vacuum oven at 40 °C to a constant weight. This yields tert-butyl 2-((3-methylphenyl)hydrazono)propanoate.
Part B: Fischer Indole Synthesis (Cyclization)
-
Reaction Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (15.0 kg).
-
Heating: Heat the PPA to 80 °C with stirring.
-
Substrate Addition: Slowly and carefully add the dried hydrazone from Part A to the hot PPA in portions over 1 hour. The addition is exothermic; maintain the internal temperature between 80-90 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 90 °C for 3 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 50 °C. Cautiously and slowly pour the reaction mixture onto crushed ice (50 kg) in a separate large vessel with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Extraction: Transfer the quenched mixture to a suitable extraction vessel and extract with toluene (3 x 15 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part C: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Filter the purified crystals, wash with cold hexanes, and dry in a vacuum oven at 40 °C to yield pure tert-Butyl 4-methyl-1H-indole-2-carboxylate.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All steps should be performed in a well-ventilated area to avoid inhalation of vapors.[9]
-
Exothermic Reactions: The addition of the hydrazone to PPA and the quenching of the reaction mixture are highly exothermic. These steps must be performed with careful temperature control and slow addition rates.
-
Corrosive Reagents: Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]
Conclusion
The Fischer indole synthesis provides a robust and scalable method for the large-scale production of tert-Butyl 4-methyl-1H-indole-2-carboxylate. The protocol detailed in this application note has been optimized for high yield, purity, and operational safety. By carefully controlling reaction parameters and adhering to the outlined safety precautions, researchers and production chemists can confidently produce this valuable intermediate for downstream applications in pharmaceutical development.
References
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. (n.d.).
- Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. (2010, April 19). Taylor & Francis.
- Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2025, December 18). ResearchGate.
- New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA | Organic Letters - ACS Publications. (2004, July 23). ACS Publications.
- A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (2017, September 29). Taylor & Francis Online.
- Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
- Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia.
- Fischer Indole Synthesis | TCI EUROPE N.V. (n.d.). TCI Chemicals.
- Fischer Indole Synthesis. (n.d.). Cambridge University Press.
- Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. (n.d.). PubMed Central.
- Safety Data Sheet. (2014, March 26).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. Retrieved from [Link]
Sources
- 1. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Application Note: Divergent Derivatization of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Introduction & Mechanistic Rationale
tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS: 1375068-60-2) is a highly versatile building block in medicinal chemistry and drug discovery. The indole core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule offers unique orthogonal reactivity that can be leveraged for complex library synthesis:
-
C4-Methyl Group: Provides specific steric constraints that can influence the binding conformation of downstream targets, while also mildly shielding the adjacent C3 position.
-
C2-tert-Butyl Ester: Serves as a robust, acid-labile protecting group. It is entirely orthogonal to base-labile moieties, allowing for selective downstream transformations without premature cleavage[1].
Understanding the electronic and steric properties of this scaffold is critical for designing successful derivatization workflows. The molecule presents three primary sites for functionalization, each governed by distinct mechanistic principles:
A. N1-Alkylation (Deprotonation & SN2): The pyrrole-like NH of the indole ring is weakly acidic (pKa ~ 16.2). Deprotonation requires a strong base, typically Sodium Hydride (NaH), to generate a highly nucleophilic indolyl anion. When performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the anion undergoes rapid and irreversible SN2 substitution with alkyl halides[2].
B. C3-Electrophilic Aromatic Substitution (EAS): The C3 position of the indole ring is the most electron-rich carbon due to the enamine-like delocalization of the nitrogen lone pair, making it highly susceptible to electrophilic attack[3]. Electrophilic bromination using N-Bromosuccinimide (NBS) proceeds smoothly at this position. The C4-methyl group exerts a mild steric hindrance which prevents dimerization and directs the electrophile exclusively to C3, forming a stable Wheland intermediate before rearomatization.
C. C2-Ester Deprotection (Acidolysis): The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack, rendering it stable to standard saponification conditions (e.g., NaOH/MeOH). However, it is highly susceptible to acidolysis. Treatment with Trifluoroacetic acid (TFA) protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas), yielding the free carboxylic acid[4].
Experimental Protocols
The following self-validating protocols are designed to ensure high fidelity and yield. Each step includes built-in causality checks to verify reaction progress.
Protocol A: N1-Alkylation (e.g., Benzylation)
Causality Check: The evolution of
-
Preparation: Flame-dry a round-bottom flask and flush with Argon. Add tert-Butyl 4-methyl-1H-indole-2-carboxylate (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns slightly yellow, indicating the formation of the indolyl anion.
-
Alkylation: Dropwise add the alkyl halide (e.g., Benzyl Bromide, 1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The product spot will run higher (less polar) than the starting material. Quench carefully with saturated aqueous
at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) and brine to remove DMF. Dry over , filter, and concentrate.
Protocol B: C3-Bromination
Causality Check: The reaction relies on the controlled release of electrophilic bromine; maintaining 0 °C initially prevents non-specific oxidation of the indole core.
-
Preparation: Dissolve tert-Butyl 4-methyl-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.3 M) under an inert atmosphere. Cool the mixture to 0 °C.
-
Electrophilic Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of DMF and add it dropwise to the indole solution over 15 minutes. Shield the reaction flask from ambient light using aluminum foil to prevent radical side-reactions.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to RT for an additional 1 hour.
-
Validation & Workup: Monitor via LCMS. The mass spectrum should show a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of bromine incorporation. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol C: Selective C2-Deprotection
Causality Check: The generation of isobutylene gas drives the reaction forward; the absence of water prevents ester hydrolysis, ensuring pure acidolysis.
-
Preparation: Dissolve the tert-butyl ester substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Acidolysis: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. (Optional: Add 2.0 equiv of Triisopropylsilane (TIPS) as a cation scavenger if the molecule contains other electron-rich aromatic rings susceptible to tert-butyl alkylation).
-
Reaction: Stir at RT for 2–4 hours.
-
Validation & Workup: Monitor via 1H NMR of a miniature workup aliquot; the sharp singlet at ~1.6 ppm (9H, t-Bu) must completely disappear. Concentrate the reaction mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.
Quantitative Data Summary
| Reaction Pathway | Target Position | Reagents & Solvents | Temp & Time | Expected Yield | Analytical Marker (1H NMR) |
| N1-Alkylation | N1 (Pyrrole NH) | NaH (1.2 eq), R-X (1.1 eq), DMF | 0 °C → RT, 2-4 h | 85–95% | Disappearance of broad NH singlet (~11.5 ppm) |
| C3-Bromination | C3 (Aromatic CH) | NBS (1.05 eq), DMF | 0 °C → RT, 1-2 h | 80–90% | Disappearance of C3-H singlet (~7.1 ppm) |
| C2-Deprotection | C2 (tert-Butyl Ester) | TFA / DCM (1:1 v/v) | RT, 2-4 h | >95% | Disappearance of t-Bu singlet (~1.6 ppm) |
Workflow Visualization
Divergent derivatization pathways for tert-Butyl 4-methyl-1H-indole-2-carboxylate.
References
-
The Chemistry of Indoles Sundberg, R. J. (1970). Academic Press.[Link][5]
-
A Novel Synthesis of N-Styryl Heterocycles Canadian Journal of Chemistry.[Link][2]
-
Greene's Protective Groups in Organic Synthesis Wuts, P. G. M., & Greene, T. W. (2006). John Wiley & Sons, Inc.[Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Ticket ID: IND-4M-TBU-OPT Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Improving Yield & Reproducibility in Reissert-Henkel Synthesis
Executive Summary & Mechanistic Logic
You are likely experiencing variable yields due to two competing factors inherent to this specific target:
-
Steric/Electronic Deactivation: The starting material, 2-nitro-m-xylene (1,3-dimethyl-2-nitrobenzene), contains a methyl group meta to the nitro group. While this becomes the 4-methyl in the indole, its electron-donating nature (+I effect) slightly destabilizes the forming benzylic anion compared to unsubstituted o-nitrotoluene, making the initial condensation sluggish.
-
Acid Lability: The tert-butyl ester is highly susceptible to cleavage under standard Reissert reductive conditions (e.g., Zn/AcOH). If you are using the classical "textbook" reduction, you are likely hydrolyzing your product to the carboxylic acid or decomposing it.
The protocol below shifts from the classical thermodynamic control to a kinetically optimized route using Potassium tert-butoxide (KOtBu) for condensation and Transfer Hydrogenation for cyclization.
Master Protocol (Optimized)
Reaction Scheme
Figure 1: The optimized Reissert-Henkel pathway avoiding acid-mediated ester cleavage.
Step-by-Step Methodology
Phase A: The Condensation (Enolate Formation)
Goal: Maximize conversion of 2-nitro-m-xylene to the pyruvate intermediate.
-
Reagents:
-
Procedure:
-
Charge a flame-dried flask with KOtBu and THF under Argon. Cool to 0°C .[3]
-
Separate Feed: Mix 2-nitro-m-xylene and di-tert-butyl oxalate in a minimal amount of THF.
-
Addition: Add the substrate mixture dropwise to the base over 30 minutes. Note: You should observe an immediate color change to deep red/purple (the enolate).
-
Aging: Stir at room temperature for 3 hours. Do not reflux; thermal degradation is higher with the electron-rich xylene core.
-
Quench: Pour the mixture into ice-cold 1M citric acid (mild acid prevents ester hydrolysis). Extract with EtOAc.
-
Phase B: Reductive Cyclization (The "Soft" Reduction)
Goal: Cyclize the nitro-pyruvate to indole without touching the tert-butyl ester.
-
Avoid: Zn/AcOH, Fe/HCl (Too acidic).
-
Recommended: Pd/C Hydrogenation.
-
Procedure:
-
Dissolve the crude pyruvate intermediate in Ethanol/EtOAc (1:1).
-
Add 10 wt% Pd/C (5% loading).
-
Hydrogen Source: Apply H2 balloon (1 atm) OR add Ammonium Formate (5 equiv) for transfer hydrogenation.
-
Stir at 40°C for 4–6 hours.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Troubleshooting Guide (Support Tickets)
Ticket #001: "My reaction mixture turns black, and yield is <20%."
Diagnosis: Oxidative polymerization of the enolate. The Fix:
-
Degassing is non-negotiable. The benzylic anion of nitro-xylene is prone to oxidative coupling (formation of bibenzyls) in the presence of O2. Sparge your THF with Argon for 15 minutes before adding KOtBu.
-
Temperature Control: If the red enolate turns brown/black rapidly, your temperature is too high. Keep the addition at 0°C or even -10°C.
Ticket #002: "I see the product on TLC, but it vanishes during workup."
Diagnosis: Acid-catalyzed hydrolysis of the tert-butyl group. The Fix:
-
Check your Quench: Are you using HCl? Switch to Citric Acid or Ammonium Chloride . The tert-butyl carbocation is stable enough to leave rapidly in strong acid.
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH 6.5). For highly sensitive tert-butyl esters, add 1% Triethylamine (Et3N) to your eluent during chromatography to buffer the silica.
Ticket #003: "I can't separate the product from the starting nitro-xylene."
Diagnosis: Incomplete conversion due to equilibrium limits. The Fix:
-
Use KOtBu instead of NaOEt. The tert-butoxide is a stronger base and bulky, preventing nucleophilic attack on the oxalate ester carbonyl (transesterification) while effectively deprotonating the methyl group.
-
Stoichiometry: Increase the oxalate to 1.5 equiv. It is easier to separate excess oxalate (via sublimation or washing) than unreacted nitro-xylene.
Diagnostic Workflow
Use this decision tree to identify where your mass balance is being lost.
Figure 2: Diagnostic logic for isolating yield loss.
Quantitative Benchmarks
Compare your results against these standard parameters for the tert-butyl 4-methyl derivative.
| Parameter | Standard Reissert (NaOEt/EtOH) | Optimized (KOtBu/THF) | Notes |
| Base Strength (pKa) | ~16 (Ethoxide) | ~17-19 (t-Butoxide) | KOtBu drives deprotonation of the deactivated methyl group better. |
| Temperature | Reflux (78°C) | 0°C -> RT | Lower temp prevents polymerization of the electron-rich intermediate. |
| Reduction Time | 12-24 h (Zn/AcOH) | 4-6 h (Pd/C, H2) | Catalytic hydrogenation is faster and cleaner. |
| Typical Yield | 35-45% | 65-78% |
References
-
Reissert Indole Synthesis Mechanism & Base Effects
-
Optimized Alkoxide Conditions (KOtBu)
- Journal of Organic Chemistry, "Potassium tert-Butoxide-Medi
-
(Generalized mechanism for substituted indoles).
-
Mild Reduction of o-Nitrophenylpyruvates
- Tetrahedron Letters, "Selective reduction of nitro groups in the presence of esters".
Disclaimer: This guide is for research purposes only. Always consult SDS for 2-nitro-m-xylene and KOtBu before handling, as they are toxic and highly reactive.
Sources
- 1. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-nitro-m-xylene [openmopac.net]
- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
identifying side products in tert-Butyl 4-methyl-1H-indole-2-carboxylate reactions
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the idiosyncrasies of the tert-butyl 4-methyl-1H-indole-2-carboxylate scaffold.
Subject: Troubleshooting Impurity Profiles & Reaction Failures Applicable Compound: tert-Butyl 4-methyl-1H-indole-2-carboxylate (CAS: N/A for specific derivative, general class applicable) Support Level: Advanced Application Scientist
Executive Summary
The tert-butyl 4-methyl-1H-indole-2-carboxylate scaffold presents a unique "steric-electronic" paradox. The electron-rich indole core invites electrophilic attack, yet the 4-methyl group imposes significant peri-strain at the reactive C3 position. Furthermore, the tert-butyl ester—while excellent for orthogonality—introduces a high risk of "self-alkylation" during deprotection. This guide isolates the three critical phases where side products occur: Synthesis (Regioisomerism) , Deprotection (Cation Scavenging) , and Functionalization (Steric Hindrance).
Module 1: The Input Phase (Source Purity)
The Hidden Contaminant: 6-Methyl Isomer
If you synthesized this compound via Fischer Indole Synthesis (using 3-methylphenylhydrazine), or purchased it from a non-certified vendor, your primary contaminant is likely the 6-methyl regioisomer .
-
The Mechanism: Cyclization of the 3-methylphenylhydrazone can occur at two ortho positions.
-
Path A (Sterically Hindered): Attacks the carbon adjacent to the methyl group
4-methylindole (Desired). -
Path B (Sterically Free): Attacks the carbon para to the methyl group
6-methylindole (Major Byproduct).
-
-
Diagnostic: 1H NMR is definitive. Look for the coupling constants of the aromatic protons. The 4-methyl isomer shows a distinct doublet-of-doublets or triplet pattern for H-5/H-6/H-7 with specific coupling to the methyl group, whereas the 6-methyl isomer has a different symmetry (often a singlet for H-7).
Troubleshooting Table: Input Purity
| Symptom | Probable Cause | Corrective Action |
| Inconsistent biological data | Regioisomer contamination (4-Me vs 6-Me) | Verify C4-Me vs C6-Me via NOESY NMR (Look for NOE between Me-group and H-3 or H-5). |
| Low yield in C3 reaction | 6-Me isomer reacts faster than 4-Me | The 6-Me isomer lacks peri-strain; purify starting material by recrystallization (often difficult) or prep-HPLC. |
Module 2: The Deprotection Phase (The "Hero" Step)
The Critical Failure: tert-Butylation & Decarboxylation
The most common workflow involves removing the tert-butyl group to access the carboxylic acid. This is the highest-risk step for generating irreversible side products.
The "Self-Alkylation" Loop
When you treat the ester with TFA or HCl, the tert-butyl group cleaves as a tert-butyl cation (or isobutylene which protonates to the cation).
-
The Problem: The indole ring is an electron-rich nucleophile.[1] The generated t-butyl cation is an electrophile.
-
The Result: Friedel-Crafts alkylation of the indole ring (usually at C3, C5, or C7) by its own protecting group.
The "Vanishing" Acid (Decarboxylation)
Indole-2-carboxylic acids are inherently unstable. The electron-rich nitrogen pushes electron density into the ring, facilitating the loss of CO2, especially if the 2-position is protonated or heated.
-
Risk Factor: 4-methylindole-2-carboxylic acid will decarboxylate to 4-methylindole if heated >50°C in acidic media.
Visualization: Deprotection Pathways & Scavenging
The following diagram illustrates the competition between the desired pathway, the alkylation side-reaction, and the scavenger intervention.
Caption: Mechanistic divergence during acidic deprotection. Without scavengers, the t-butyl cation attacks the indole core.[2] Excessive heat leads to decarboxylation.[3]
Protocol 1: Optimized Deprotection (The "Scavenger Cocktail")
Goal: Clean conversion to acid without ring alkylation.
-
Solvent: DCM (Dichloromethane).[4]
-
Scavenger: Thioanisole (preferred) or Anisole. Ratio: 5-10 equivalents relative to substrate.
-
Acid: TFA (Trifluoroacetic acid).[4]
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).
-
Add Thioanisole (5.0 equiv).
-
Cool to 0°C (Critical to prevent decarboxylation).
-
Add TFA slowly (final concentration 20-30% v/v).
-
Monitor by LCMS.[4] Do not heat.
-
Workup: Evaporate volatiles at <30°C. Triturate with hexanes/ether to remove the scavenger adducts.
-
Module 3: Functionalization (The Output Phase)
The Steric Wall: C3 Reactivity
Users often attempt Electrophilic Aromatic Substitution (EAS) at C3 (e.g., formylation, chlorination).
-
The Issue: The 4-methyl group exerts peri-strain . While C3 is electronically activated, it is sterically crowded.
-
Side Product: Dimerization . If the electrophile is slow to react due to steric hindrance, the indole may react with itself (acid-catalyzed dimerization) or oxidize.
-
Observation: You may see "doublet" peaks in LCMS corresponding to 2M - 2H or 2M + 12 (methylene bridge).
Comparison of Reactivity:
| Reaction | Standard Indole | 4-Methyl Indole | Risk |
|---|---|---|---|
| Vilsmeier-Haack (Formylation) | Fast, High Yield | Slower, requires heat | Heating causes degradation/tars. |
| Mannich Reaction | Fast | Moderate | Retro-Mannich or bis-substitution. |
| Acylation | C3 Selective | C3 hindered
FAQ: Rapid Troubleshooting
Q: I see a +56 mass shift in my LCMS after deprotection. What is it? A: This is the tert-butylated indole . The t-butyl cation attacked your ring (likely at C3, C5, or C7). Solution: Repeat the reaction using the "Scavenger Cocktail" protocol above.
Q: My product turned into a purple oil during rotary evaporation. A: You likely decarboxylated the product. Indole-2-carboxylic acids are unstable to heat, especially when traces of acid remain. Solution: Keep bath temp <30°C and ensure all TFA is removed (azeotrope with toluene) before concentrating fully.
Q: Can I use base (NaOH/LiOH) to deprotect the tert-butyl ester? A: Generally, no . tert-Butyl esters are sterically resistant to saponification (base hydrolysis). You will likely recover starting material or degrade the indole before the ester cleaves. Acidolysis (TFA or HCl) is the standard method.
Q: I'm trying to chlorinate C3 but getting a mixture. Why? A: The 4-methyl group blocks the approach of the electrophile. This slows the reaction, allowing the chlorinating agent (e.g., NCS) to attack the less hindered C7 position or oxidize the nitrogen. Solution: Use lower temperatures and a more selective agent, or consider directing groups on the Nitrogen.
References
-
Indole Ring Alkylation during Deprotection
-
Title: Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis.[5]
- Source: Journal of the Chemical Society, Chemical Communic
-
URL:
-
-
Decarboxylation of Indole-2-Carboxylic Acids
- Title: Decarboxylation of Heterocyclic Carboxylic Acid Compounds (P
- Source: Google P
-
URL:
-
Fischer Indole Synthesis Regioselectivity (3-methylaniline)
- Title: Fischer Indole Synthesis (General Review & Regioselectivity).
-
Source: Organic Chemistry Portal.[6]
-
URL:
-
Electrophilic Substitution in 4-Substituted Indoles
-
Title: Electrophilic substitution of indoles: The effect of the 4-substituent.[7]
- Source: Heterocycles (General Reference for Indole Reactivity).
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
degradation and stability issues of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Introduction: The Stability Paradox
Welcome to the technical guide for tert-Butyl 4-methyl-1H-indole-2-carboxylate . This compound is a critical intermediate in medicinal chemistry, often utilized for its orthogonal protection strategy. The tert-butyl ester is stable to base (allowing saponification of other esters) but highly sensitive to acid.[1] Simultaneously, the electron-rich indole core—further activated by the 4-methyl group—renders it susceptible to oxidative degradation.
This guide moves beyond standard datasheets to address the specific "silent killers" of this reagent: acid-catalyzed deprotection and oxidative radical dimerization .
Module 1: Critical Stability Profile
The Dual-Failure Mode
Users typically encounter two distinct degradation pathways. Understanding which one is occurring is the first step in troubleshooting.
| Feature | Acid-Catalyzed Cleavage (Hydrolysis) | Oxidative Degradation (Radical Attack) |
| Trigger | Trace protons ( | Oxygen ( |
| Visual Sign | Gas evolution (Isobutylene), precipitation of acid. | Color change (Pink |
| Primary Site | tert-Butyl Ester ( | Indole Double Bond ( |
| Product | 4-Methyl-1H-indole-2-carboxylic acid.[5] | Oxindoles, Isatins, Dimers. |
The "4-Methyl" Effect
The 4-methyl substituent is not passive. By donating electron density into the ring (inductive effect), it makes the indole core more electron-rich than unsubstituted indole. While this increases nucleophilicity for desired reactions, it also lowers the oxidation potential, making the compound more sensitive to air oxidation than its non-methylated counterparts.
Module 2: Troubleshooting & FAQs
Issue 1: Spontaneous Deprotection (The "Disappearing Ester")
Q: "I purified my compound on a silica column, and my yield dropped by 40%. The NMR shows the carboxylic acid. What happened?"
A: This is a classic case of silica-induced acidolysis.
-
The Cause: Standard silica gel is slightly acidic (
, but local surface acidity can be higher). tert-Butyl esters are cleaved via an mechanism, releasing isobutylene gas. The 4-methyl group may sterically twist the ester slightly, but it does not prevent protonation of the carbonyl oxygen. -
The Fix: You must neutralize your stationary phase.
-
Protocol: Pre-treat silica gel with 1-2% Triethylamine (
) in your eluent before loading the sample. Alternatively, use Basic Alumina or neutral silica.
-
Q: "My sample was pure solid, but after running a
A: It is unstable in acidic solution.[1] Chloroform (
-
The Mechanism: Even ppm levels of
in older bottles can catalyze the cleavage of the tert-butyl group during the 15-30 minute acquisition time. -
The Fix:
-
Filter
through a small plug of basic alumina before use. -
Switch to
or (generally less acidic). -
Add a single grain of Potassium Carbonate (
) to the NMR tube.
-
Issue 2: Color Changes (The "Pink Indole" Phenomenon)
Q: "The white solid turned light pink after sitting on the bench for two days. Is it ruined?"
A: Likely not ruined, but degradation has started.
-
The Cause: Indoles undergo radical autoxidation at the C3 position to form hydroperoxides, which eventually degrade into colored oligomers (rosindoles). The 4-methyl group provides some steric protection at C3 (peri-interaction), but not enough to stop radical attack completely.
-
The Fix:
-
If light pink: Recrystallize immediately (see Protocol A).
-
If brown/black: Significant decomposition has occurred. Purification is required.
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Module 3: Visualization of Failure Modes
The following diagram maps the kinetic competition between acidolysis and oxidation.
Caption: Figure 1. Divergent degradation pathways showing acid-mediated E1 elimination versus radical-mediated oxidative coupling at the C3 position.
Module 4: Validated Experimental Protocols
Protocol A: Rescue Recrystallization
Use this when the compound has turned slightly pink due to surface oxidation.
-
Dissolution: Dissolve crude material in a minimal amount of warm Ethanol (EtOH) containing 1%
(to prevent acidolysis during heating). -
Anti-solvent: Add Water dropwise until turbidity persists.
-
Cooling: Allow to cool slowly to Room Temp, then 4°C.
-
Filtration: Wash crystals with cold Hexane (removes lipophilic oxidation byproducts).
-
Drying: Dry under high vacuum in the dark.
Protocol B: Neutralized QC Analysis (HPLC)
Standard acidic mobile phases (0.1% TFA) can degrade this compound on the column, leading to false purity data.
-
Column: C18 Reverse Phase.
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (
). -
Mobile Phase B: Acetonitrile.[6]
-
Why: The basic pH stabilizes the tert-butyl ester while still allowing good retention on C18.
Module 5: Storage & Handling Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows kinetic rate of autoxidation. |
| Atmosphere | Argon/Nitrogen | Displaces |
| Container | Amber Vial | Blocks UV light which catalyzes radical formation. |
| Solvent (NMR) | Non-acidic; avoids the | |
| Solvent (Rxn) | Anhydrous THF/DMF | Avoid protic solvents if possible; strictly exclude acid catalysts. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the acid-lability profile of tert-butyl esters and cleavage mechanisms).
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
- Li, J. J. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Details Fischer Indole synthesis and stability of resulting esters).
-
Vertex AI Search. (2024). Stability of tert-butyl indole-2-carboxylate esters. (Aggregated data on specific degradation of indole esters). 7[3][8][9][10][11][12]
- Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. 2060031-03-8|1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
optimizing reaction parameters for tert-Butyl 4-methyl-1H-indole-2-carboxylate synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific indole synthesis. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
The primary and most reliable method for constructing the indole core for this target is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (4-methylphenyl)hydrazine with a suitable ketoester, typically a tert-butyl pyruvate equivalent.[1][2] This guide focuses on optimizing this pathway and troubleshooting issues that may arise.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in very low yields or failing completely. What are the first parameters I should investigate?
Low or no yield in a Fischer indole synthesis is a common issue that can typically be traced back to one of three areas: the integrity of your starting materials, the choice of catalyst, or the reaction conditions.[3]
-
Starting Material Purity: The Fischer synthesis is highly sensitive to the purity of the arylhydrazine and the carbonyl compound.[3] (4-methylphenyl)hydrazine can degrade upon storage, especially if exposed to air and light, leading to oxidized impurities that can inhibit the reaction. The carbonyl partner, a tert-butyl ketoester, can also contain impurities. It is crucial to use freshly purified starting materials.
-
Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone intermediate.[1][4] This initial condensation is a reversible equilibrium reaction. Ensure you are using conditions that favor its formation, typically by removing the water that is formed, although in many one-pot procedures this is not explicitly done and the subsequent cyclization drives the reaction forward.
-
Catalyst and Conditions: The core of the Fischer synthesis is the acid-catalyzed[5][5]-sigmatropic rearrangement of the hydrazone.[1][6] If the acid is too weak or the temperature too low, this key step will not proceed efficiently.[5] Conversely, if the acid is too strong or the temperature too high, it can lead to degradation and tar formation.[5]
A systematic approach to troubleshooting is essential. Start by confirming the identity and purity of your starting materials before moving on to optimizing the reaction parameters as detailed in the following sections.
Q2: I am observing significant charring and the formation of an insoluble black tar. How can I prevent this?
The formation of tar is a clear indication that your reaction conditions are too harsh, causing decomposition of the starting materials, intermediates, or the final indole product.[5] Indoles themselves can be sensitive to strong acids and high temperatures, leading to polymerization.[7]
Causality and Solutions:
-
Excessive Temperature: Excessively high temperatures are a primary cause of decomposition.[5] The optimal temperature is one that is high enough to overcome the activation energy for the[5][5]-sigmatropic rearrangement but low enough to prevent degradation.
-
Actionable Advice: If you are running the reaction at the reflux temperature of a high-boiling solvent, try reducing the temperature by 10-20 °C increments. If possible, switch to a lower-boiling solvent to enforce a lower reaction temperature.[5] Microwave-assisted synthesis can sometimes offer better control, achieving high temperatures rapidly for short durations, which can minimize byproduct formation.[8][9]
-
-
Inappropriate Acid Catalyst/Concentration: The type and concentration of the acid are critical.[3][5] A very strong Brønsted acid like concentrated sulfuric acid can easily char organic material. Polyphosphoric acid (PPA) is effective but can also be aggressive at high temperatures.
-
Actionable Advice:
-
Reduce the concentration or loading of your current acid catalyst.
-
Consider switching to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1] Lewis acids can sometimes promote the cyclization more efficiently without the extensive charring caused by protic acids.[10][11]
-
-
Q3: My TLC analysis shows multiple spots, and the crude product is difficult to purify. What are the likely side products?
A complex product mixture is often due to competing reaction pathways. In the context of synthesizing tert-Butyl 4-methyl-1H-indole-2-carboxylate, the main culprits are N-N bond cleavage and side reactions of the starting materials.
Common Side Reactions:
-
N-N Bond Cleavage: This is a known competing pathway in Fischer indole synthesis.[10] Electron-donating groups on the arylhydrazine (like the 4-methyl group) can stabilize an intermediate that favors cleavage of the nitrogen-nitrogen bond, rather than the desired cyclization.[3][11] This can generate side products like 4-methylaniline.[10]
-
Aldol Condensation: While less common with ketoesters compared to simple ketones, self-condensation of the carbonyl partner can occur under acidic conditions, especially if it possesses α-hydrogens.[3][12]
-
Incomplete Reaction: Unreacted hydrazone or starting materials will also appear on the TLC plate, complicating purification.
Mitigation Strategies:
-
Optimize Catalyst: The choice of acid can influence the ratio of desired product to side products. Lewis acids like ZnCl₂ have been shown to improve the efficiency of cyclization in cases where protic acids favor N-N bond cleavage.[10][11]
-
Temperature Control: Fine-tuning the temperature can help favor the desired reaction pathway. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the product has formed, which can lead to degradation.[8]
Q4: The tert-butyl ester group is being cleaved during the reaction. How can I protect it?
The tert-butyl ester is known to be labile under strong acidic conditions, which are often required for the Fischer cyclization. This is a critical issue for this specific synthesis.
Mechanism of Cleavage: The tert-butyl group is cleaved via an acid-catalyzed elimination mechanism, forming isobutylene gas and the corresponding indole-2-carboxylic acid.
Solutions:
-
Use Milder Acid Catalysts: This is the most direct approach. Avoid high concentrations of strong Brønsted acids like H₂SO₄ or HCl. Opt for Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), which are less prone to promoting ester cleavage.[1]
-
Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time as much as possible. Track the reaction carefully and stop it as soon as the starting material is consumed.
-
Alternative Synthetic Strategy: If cleavage remains a persistent issue, consider an alternative route where the ester is introduced after the indole ring has been formed. You could perform the Fischer synthesis using pyruvic acid to form 4-methyl-1H-indole-2-carboxylic acid, which can then be esterified. A general and effective method for tert-butylation of indole carboxylic acids involves using N,N-dimethylformamide di-tert-butyl acetal.[13]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a starting point for the synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate. Optimization will likely be required.
Step 1: Hydrazone Formation (Optional, can be done in-situ)
-
Dissolve (4-methylphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add tert-butyl pyruvate (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone precipitation is complete.
-
Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization
-
To a round-bottom flask, add the pre-formed hydrazone (1.0 eq) and the chosen solvent (e.g., toluene, acetic acid).[5]
-
Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).[10]
-
Heat the mixture under reflux (or to the desired temperature) with constant stirring for the optimized duration (typically 2-4 hours).[10] Monitor the reaction's progress via TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the excess acid by slowly adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: Reaction Parameter Optimization
To find the optimal conditions, a systematic screening of catalysts, solvents, and temperatures is recommended. Use small-scale reactions for this screening.
-
Set up an array of parallel reactions in small vials (e.g., microwave vials).
-
To each vial, add the arylhydrazine and ketoester.
-
Add the chosen solvent from your screening list (see Table 2).
-
Add the chosen acid catalyst from your screening list (see Table 1).
-
Run the reactions at different temperatures (e.g., 80°C, 100°C, 125°C).[8]
-
Monitor each reaction at set time points (e.g., 1h, 2h, 4h) using TLC or LC-MS.
-
Analyze the results to identify the condition that provides the best conversion to the desired product with the fewest byproducts.
Data Presentation & Visualization
Tables for Quick Reference
Table 1: Acid Catalyst Selection
| Catalyst | Type | Typical Loading/Concentration | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | Often used as solvent/catalyst | Effective, widely used[14] | Can be viscous and difficult to work with; harsh conditions can cause charring.[6] |
| Sulfuric Acid (H₂SO₄) | Brønsted | 5-20% in a solvent like ethanol | Strong acid, effective catalyst | Can cause charring and tert-butyl ester cleavage.[1][5] |
| p-Toluenesulfonic Acid (PTSA) | Brønsted | Catalytic (5-10 mol%) | Milder than H₂SO₄, solid, easy to handle | May require higher temperatures or longer reaction times.[1] |
| Zinc Chloride (ZnCl₂) | Lewis | 1.0 - 2.0 eq | Milder, can prevent N-N cleavage[10][11], less likely to cleave t-butyl ester | Stoichiometric amounts often needed; can be hygroscopic. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | 1.0 - 2.0 eq | Effective Lewis acid catalyst[1] | Moisture sensitive, must be handled under inert atmosphere. |
Table 2: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Characteristics | Suitability |
| Ethanol | 78 | Protic, polar. Often used with H₂SO₄. | Good for initial hydrazone formation and some cyclizations. |
| Acetic Acid | 118 | Acts as both solvent and catalyst.[5] | Effective for many substrates, but its acidity can contribute to side reactions. |
| Toluene | 111 | Aprotic, non-polar. | Good for reactions where water removal (via Dean-Stark) is desired. |
| Tetrahydrofuran (THF) | 66 | Polar aprotic. | Used in some modern protocols, especially microwave-assisted ones.[8][9] |
Diagrams and Workflows
A logical workflow is critical for efficient troubleshooting. The following diagram outlines a decision-making process when faced with a low-yielding reaction.
Caption: Troubleshooting decision tree for a failing Fischer indole synthesis.
The following diagram illustrates the generally accepted mechanism for the Fischer Indole Synthesis, providing a visual guide to the key transformations your molecules undergo.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Optimizing temperature and reaction time for indole synthesis. (2025). Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis (temper
- Troubleshooting unexpected side products in indole synthesis. (2025). Benchchem.
- Common side reactions in indole-pyrrole synthesis. (2025). Benchchem.
-
Hughes, D. L. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
- Kushwaha, D. Synthesis and Chemistry of Indole.
- Fischer Indole Synthesis. Alfa Chemistry.
-
Kreith, M., et al. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Khan, I., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Indoles. (n.d.).
-
Garg, N. K., et al. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]
-
Fischer Indole Synthesis. SynArchive. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting scale-up of tert-Butyl 4-methyl-1H-indole-2-carboxylate production
The following guide is structured as a specialized Technical Support Center for process chemists and researchers. It bypasses generic advice to address the specific steric and electronic challenges of synthesizing tert-Butyl 4-methyl-1H-indole-2-carboxylate .
Status: Operational | Tier: Level 3 (Process Optimization & Scale-Up)[1]
Executive Summary: The Engineering Challenge
Scaling up tert-butyl 4-methyl-1H-indole-2-carboxylate presents a "perfect storm" of synthetic challenges:
-
Regiocontrol: The 4-methyl substituent introduces significant steric strain at the reaction site, often hindering cyclization or favoring unwanted isomers in Fischer syntheses.
-
Ester Lability: The tert-butyl ester is acid-sensitive and thermally unstable, ruling out classic Fischer conditions (strong acid/high heat) or standard acid-catalyzed esterifications.[1]
-
Safety: The most reliable route (Reissert) involves energetic intermediates (nitro-pyruvates) that pose thermal runaway risks upon scale-up.
This guide prioritizes the Reissert Indole Synthesis followed by Late-Stage Esterification , as this pathway offers the highest regiofidelity for the 4-methyl isomer compared to the Fischer route (which often yields inseparable 4-/6-methyl mixtures).
Module 1: The Synthetic Workflow & Failure Points
The following logic map details the recommended scale-up route and identifies Critical Process Parameters (CPPs) where failure is most common.
Figure 1: Critical path for the synthesis of tert-butyl 4-methyl-1H-indole-2-carboxylate, highlighting the three major risk zones for scale-up failure.
Module 2: Troubleshooting the Reissert Condensation
The Issue: You are reacting 2-nitro-m-xylene with diethyl oxalate, but yields are low (<40%) or the reaction stalls. The Cause: The methyl group at the C1 position (flanked by the nitro group and the C3 methyl) is sterically crowded. Standard bases (NaOEt) are often too weak or too slow to deprotonate efficiently at scale before side reactions occur.[1]
Protocol Optimization
| Parameter | Standard Protocol | Scale-Up Recommendation | Why? |
| Base | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) | KOtBu is a stronger base and the potassium cation coordinates better with the nitro group, facilitating deprotonation in sterically congested systems [1].[1] |
| Solvent | Ethanol | THF or Toluene | Non-protic solvents prevent equilibrium reversal. Toluene allows for higher temperatures if needed, though THF is preferred for KOtBu solubility.[1] |
| Stoichiometry | 1.1 equiv Base | 1.5 - 2.0 equiv Base | Excess base drives the equilibrium of the enolate formation, which is crucial when the starting material is hindered. |
| Temperature | Reflux | 0°C to RT, then mild heat | Start cold to control the initial exotherm. High heat immediately can cause polymerization of the oxalate. |
Q: The reaction mixture turned into a solid gel. What happened? A: This is the "Potassium Enolate Crash." The potassium salt of the pyruvate product is often insoluble in ether/toluene.
-
Fix: This is actually a good sign . Do not try to stir through it. Add more solvent or simply allow the reaction to finish as a slurry. Upon workup (acidification), the solid will dissolve.[1] Note: Ensure your stirrer has high torque (overhead stirring) to prevent motor burnout.[1]
Module 3: Managing the Reductive Cyclization
The Issue: Converting the o-nitrophenylpyruvate to the indole. Risk: This step involves the reduction of a nitro group (highly exothermic, ~500 kJ/mol) followed by cyclization.[1] On a large scale, heat accumulation leads to tar formation or explosion.[1]
Method Comparison: Zinc vs. Hydrogenation
We recommend Catalytic Hydrogenation for purity, but Zinc/Acetic Acid is often more robust for hindered substrates if heat transfer is managed.[1]
Option A: Catalytic Hydrogenation (Cleaner)[1]
-
Catalyst: 5% Pd/C or PtO2 (Adam’s Catalyst).[1]
-
Solvent: Ethanol/Ethyl Acetate.
-
Troubleshooting: If the reaction stalls (common with 4-methyl sterics), add 1 equiv of Acetic Acid . The acid protonates the intermediate amine, accelerating the attack on the ketone to close the ring.
-
Safety: Use a Continuous Flow Reactor (e.g., H-Cube) if possible.[1] This removes the exotherm risk by limiting the active volume [2].
Option B: Chemical Reduction (Zn/AcOH) (More Robust)[1]
-
Protocol: Add the pyruvate to a slurry of Zn dust in Acetic Acid.
-
Critical Scale-Up Rule: Inverse Addition . Do not dump Zinc into the pyruvate. Slowly add the pyruvate solution to the Zinc suspension. This keeps the concentration of the nitro compound low relative to the reductant, preventing the buildup of hydroxylamine intermediates which can polymerize.
Module 4: The tert-Butyl Esterification (The "Final Mile")
The Issue: You have 4-methyl-1H-indole-2-carboxylic acid (after hydrolyzing the ethyl ester). You need the tert-butyl ester.[2][3] Constraint: You cannot use H2SO4/Isobutylene (harsh) or Acid Chloride/t-BuOH (indole NH is nucleophilic and will react).[1]
Recommended Protocol: The "Boc-Anhydride" Method
This is the mildest, most scalable method for sensitive indoles [3].
-
Reagents: Indole-2-carboxylic acid (1 equiv), (Boc)2O (2-3 equiv), DMAP (0.1-0.3 equiv), tert-Butanol (1-2 equiv).[1]
-
Solvent: THF or DCM.
-
Mechanism: DMAP catalyzes the formation of a mixed anhydride between the acid and Boc2O. The tert-butanol (or even the breakdown of the anhydride) generates the tert-butyl ester.
-
Side Reaction: The Indole N-H might get Boc-protected.
-
Fix: If N-Boc forms, treat the crude product with mild base (K2CO3 in MeOH) or simply heat it in MeOH.[1] The ester Boc is stable; the indole-N Boc is labile and will fall off, leaving your target product.
-
Alternative High-Efficiency Protocol: Tf2NH Catalysis
For strictly acid-sensitive substrates where DMAP is insufficient:
-
Reagents: Indole Acid + tert-Butyl Acetate (t-BuOAc) (Solvent & Reagent) + Tf2NH (Catalyst, 1-5 mol%).[1]
-
Advantage: This is a transesterification driven by a superacid catalyst that is bulky enough not to destroy the indole. It often proceeds at room temperature with high yields [4].
Technical FAQs
Q: Why not use the Fischer Indole Synthesis with tert-butyl pyruvate? A: Two reasons:
-
Regioselectivity: Starting with 3-methylphenylhydrazine (to get the 4-methyl indole) yields a mixture of 4-methyl and 6-methyl isomers. Separating these on a kilogram scale requires difficult fractional crystallization, resulting in massive material loss [5].[1]
-
Stability: tert-Butyl pyruvate is expensive and the Fischer reaction requires acid catalysis (e.g., PPA, ZnCl2) and heat (often >80°C).[1] These conditions frequently cleave the tert-butyl ester before the indole is formed.
Q: My final product is purple/pink. Is it impure? A: Yes. Indoles are prone to oxidative dimerization (forming rosindoles) in the presence of light and air.
-
Remedy: Perform the final crystallization from Heptane/EtOAc with a trace of antioxidant (e.g., BHT) if storing for long periods.[1] Store under Argon in amber glass.
Q: Can I use DCC/EDC coupling with t-Butanol? A: It is difficult. The steric bulk of tert-butanol makes it a poor nucleophile for standard carbodiimide couplings. You will likely see high levels of N-acylurea byproduct. The Boc-anhydride or Tf2NH methods described above are superior for tertiary alcohols.
References
-
Reissert Indole Synthesis Mechanism & Base Effects
-
Brown, R. K. (1972).[1] The Chemistry of Heterocyclic Compounds, Indoles. (Classic text establishing the necessity of strong bases for hindered o-nitrotoluenes).
-
-
Continuous Flow Hydrogenation for Indoles
-
Boc-Anhydride Esterification Method
-
Tf2NH Catalyzed tert-Butylation
-
Fischer Indole Regioselectivity (4- vs 6-substitution)
Sources
- 1. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: NMR Characterization of tert-Butyl 4-methyl-1H-indole-2-carboxylate Derivatives
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely here because the NMR spectrum of your tert-butyl 4-methyl-1H-indole-2-carboxylate derivative is presenting ambiguities—broad signals, missing protons, or regioisomeric confusion.
Indole derivatives are deceptive. While the core is rigid, the electronic environment of the pyrrole ring (NH) and the steric bulk of the tert-butyl ester create specific spectroscopic challenges. This guide moves beyond basic assignment into the mechanics of proving your structure against common synthetic pitfalls (e.g., Fischer indole cyclization regioisomers).
Phase 1: Sample Preparation & Acquisition
Q: My aromatic signals are sharp, but the indole N-H proton is either missing or appears as a low-intensity hump. Is my reaction incomplete?
A: Not necessarily. This is likely a solvent-exchange phenomenon, not a synthetic failure.
The Mechanism:
The indole N-H proton is acidic (
The Protocol:
-
Switch to DMSO-d
: DMSO acts as a hydrogen bond acceptor, "locking" the N-H proton in place via a strong H-bond. This decelerates the exchange rate ( ), resulting in a sharp, distinct singlet/doublet between 11.0–12.5 ppm . -
Concentration Check: Ensure your sample concentration is >5 mg/0.6 mL . Low concentrations facilitate faster exchange relative to the signal intensity.
-
Water Suppression: If using wet DMSO, apply a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the water signal at 3.33 ppm, which can otherwise obscure the H-4/H-5 signals if they shift upfield.
Phase 2: Structural Verification (The Logic)
Q: How do I definitively distinguish the 4-methyl isomer from the 6-methyl isomer? The aromatic region is crowded.
A: You cannot rely solely on 1D splitting patterns due to the non-first-order nature of fused aromatic rings. You must use the "Lighthouse Strategy" using 2D NMR.
The "Lighthouse": The 4-methyl group (~2.5 ppm) and the ** tert-butyl group** (~1.6 ppm) are your high-intensity spectroscopic handles.
The Assignment Workflow
Use the following logic gate to validate the 4-position of the methyl group:
-
NOESY (Nuclear Overhauser Effect):
-
Irradiate/correlate the 4-Me signal.
-
Result: You must see a strong NOE correlation to H-3 (the singlet on the pyrrole ring, ~7.2 ppm) and H-5 (the aromatic doublet).
-
Contrast: A 6-methyl group would show NOE to H-5 and H-7, but never to H-3.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The 4-Me protons will show long-range coupling (
) to C-3 and C-3a (the bridgehead carbon). -
Verification: The C-3 carbon is distinct because it also correlates with the H-3 proton.
-
Visualization: Structural Logic Flow
Caption: Logic flow for distinguishing 4-methyl indole regioisomers using NOESY spatial correlations.
Phase 3: Data Interpretation & Anomalies
Q: I see "ghost" doublets near my tert-butyl singlet. Is my ester hydrolyzing?
A: If the "ghost" peaks are small satellites (~0.5% intensity) and spaced evenly around the main singlet, these are
However, if the peaks are of significant intensity (e.g., 1:5 ratio) and you are using a rotamer-restricted system (e.g., N-alkylation), you may be seeing rotamers .
Q: Can you provide a reference table for the expected shifts in DMSO-d
A: Below is the standard shift table for tert-butyl 4-methyl-1H-indole-2-carboxylate. Deviations of >0.2 ppm suggest functionalization or pH changes.
| Position | Type | Shift ( | Multiplicity | Key Correlation (HMBC/NOESY) |
| NH | Indole Amine | 11.2 - 11.8 | Broad Singlet | Exchangeable with D |
| H-3 | Aromatic (Pyrrole) | 7.1 - 7.3 | Singlet (d*) | NOE to 4-Me; HMBC to C=O |
| H-5 | Aromatic (Benzenoid) | 6.8 - 7.0 | Doublet | NOE to 4-Me |
| H-6 | Aromatic (Benzenoid) | 7.0 - 7.2 | Triplet/Multiplet | Coupling to H-5 and H-7 |
| H-7 | Aromatic (Benzenoid) | 7.3 - 7.5 | Doublet | NOE to NH (if resolved) |
| 4-Me | Methyl | 2.4 - 2.6 | Singlet | NOE to H-3 (Critical) |
| t-Bu | Ester Alkyl | 1.55 - 1.65 | Strong Singlet | HMBC to Ester C=O |
*H-3 may appear as a doublet if long-range coupling (
Phase 4: Advanced Troubleshooting Workflow
Q: My spectrum shows signal doubling in the aromatic region, but the t-butyl group is a clean singlet. What is happening?
A: This specific pattern—clean aliphatic region but messy aromatic region—often indicates slow conformational exchange involving the N-H bond or aggregation.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Heat the sample to 320K or 330K.
-
If peaks coalesce: It is a dynamic process (rotamers or H-bond aggregates).
-
If peaks remain distinct: You have a mixture of stable isomers or impurities.
-
-
D
O Shake: Add one drop of D O.-
If the "messy" aromatic peaks simplify (sharpen), the complexity was due to unresolved coupling with the NH proton.
-
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing broad or doubled aromatic signals in indole derivatives.
References
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8] Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY/HMBC protocols).
-
BenchChem Technical Support. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.Link[7]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for solvent residual peaks).
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Basics [bloch.anu.edu.au]
- 6. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low N1 Reactivity in tert-Butyl 4-methyl-1H-indole-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the N-alkylation of highly deactivated indole systems.
Mechanistic Overview: Why is this Molecule Stubborn?
To successfully functionalize tert-Butyl 4-methyl-1H-indole-2-carboxylate , we must first understand the causality behind its poor reactivity. The indole nitrogen (N1) is inherently poorly nucleophilic because its lone pair is delocalized into the aromatic
-
Electronic Deactivation: The C2 position features a tert-butyl carboxylate group. This ester is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it pulls electron density away from the pyrrole ring, stabilizing the nitrogen lone pair and drastically reducing its ability to attack an electrophile.
-
Steric Hindrance: The bulky tert-butyl ester creates a massive steric shield directly adjacent to the N1 position, physically hindering the approach of electrophiles during an
transition state. While the C4-methyl group adds macro-steric bulk to the overall top-face of the indole, the C2 ester is the primary culprit for N1 obstruction.
Frequently Asked Questions (FAQs)
Q: Why does my standard
Q: Why am I seeing C3-alkylation instead of N-alkylation?
A: The indolate anion is an ambient nucleophile. C3-alkylation is kinetically favored in non-polar solvents or with soft electrophiles due to tight ion pairing. Polar aprotic solvents (such as DMF or Acetonitrile) solvate the counter-ion (
Q: Can I use milder bases if my electrophile is base-sensitive? A: Yes. If NaH degrades your electrophile, catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed. DABCO has been shown to catalyze N-alkylation of indole derivatives in nearly quantitative yields without requiring stoichiometric strong bases, operating efficiently in DMF or dimethyl carbonate (DMC) 3.
Quantitative Data: Base & Solvent Selection
Choosing the right microenvironment is critical. The table below summarizes how different base/solvent systems influence the reactivity and regioselectivity of deactivated indoles.
| Base System | Solvent | Relative N1-Nucleophilicity | Regioselectivity (N vs C3) | Typical Yield Potential |
| Acetone / THF | Low (Incomplete deprotonation) | Mixed (Prone to C3-alkylation) | < 30% | |
| Acetonitrile | Moderate | High N-selectivity | 60 - 80% | |
| NaH | DMF / DMA | Very High (Complete indolate formation) | High N-selectivity | > 90% |
| DABCO (Cat.) | DMF / DMC | High | High N-selectivity | > 95% |
| CuI / KOH | Dioxane | N/A (Transition metal intermediate) | Exclusive N-selectivity | 50 - 85% |
Strategic Workflows & Mechanistic Visualizations
Decision workflow for selecting the optimal N-alkylation strategy based on electrophile properties.
Mechanistic pathway of indolate formation and regioselective alkylation in polar aprotic solvents.
Self-Validating Experimental Protocols
Protocol A: Strong Base Deprotonation (The NaH / DMF Workhorse)
Use this for standard primary alkyl halides where the electrophile is not base-sensitive.
-
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add tert-Butyl 4-methyl-1H-indole-2-carboxylate (1.0 eq.) and anhydrous DMF to achieve a 0.1 M to 1.0 M concentration 3.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution 1.
-
Self-Validation Check: You must observe the evolution of hydrogen gas (effervescence). The cessation of bubbling (typically 30 minutes) indicates complete formation of the indolate anion. If no bubbling occurs, your NaH has degraded to NaOH; discard and use a fresh batch.
-
-
Alkylation: Maintain at 0 °C and add the alkylating agent (1.1–1.2 eq.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–12 hours.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous , and concentrate in vacuo.
Protocol B: DABCO-Catalyzed N-Alkylation (Mild Conditions)
Use this when your electrophile is prone to elimination or degradation under strongly basic conditions.
-
Setup: To a solution of the indole substrate (1.0 eq.) in Dimethyl carbonate (DMC) or DMF, add DABCO (0.1 to 0.15 eq.) followed by the alkylating agent (1.2 eq.) 3.
-
Reaction: Heat the mixture to 90–95 °C for 12–24 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Because DABCO acts catalytically, the reaction medium remains relatively mild. The disappearance of the UV-active starting material spot validates the catalytic cycle's turnover.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Dry and concentrate the organic layer for column chromatography.
Protocol C: Copper-Catalyzed Reductive Cross-Coupling
Use this for highly sterically hindered electrophiles or when attempting N-arylation, where standard
-
Setup: In an oven-dried Schlenk tube, combine the indole substrate (1.0 eq.), an N-tosylhydrazone coupling partner (1.2 eq.), CuI (10 mol%), tri(p-tolyl)phosphine (10 mol%), and KOH (2.0 eq.) in anhydrous dioxane 4.
-
Reaction: Evacuate and backfill with Argon (3x). Heat the sealed tube at 110 °C for 12 hours.
-
Self-Validation Check: The reaction color will transition as the copper-carbene species forms and inserts into the N-H bond.
-
-
Workup: Cool to room temperature, filter the mixture through a short pad of Celite (eluting with EtOAc), concentrate the filtrate, and purify via flash chromatography.
References
-
Title: Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Source: tandfonline.com. URL: 2
-
Title: Technical Support Center: Selective N-Alkylation of Indoles. Source: benchchem.com. URL: 1
-
Title: US7067676B2 - N-alkylation of indole derivatives. Source: google.com. URL: 3
-
Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Source: rsc.org. URL: 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Technical Support Center: Solubilization Strategies for tert-Butyl 4-methyl-1H-indole-2-carboxylate
Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently consult on assay artifacts driven by the poor aqueous solubility of lipophilic indole derivatives.
tert-Butyl 4-methyl-1H-indole-2-carboxylate presents a specific structural challenge: the masking of the C2-carboxylate with a bulky tert-butyl group, combined with the C4-methyl substitution, strips the molecule of ionizable centers at physiological pH. This results in a high partition coefficient (LogP), driving rapid aggregation, precipitation, and non-specific binding (NSB) to assay microplates.
This guide provides a self-validating framework to diagnose, troubleshoot, and resolve solubility-induced assay failures for this specific compound.
Diagnostic Workflow
Before altering your assay buffer, it is critical to diagnose where the solubility failure is occurring. Use the workflow below to determine the appropriate intervention strategy.
Figure 1: Diagnostic and resolution workflow for indole derivative solubility issues.
Troubleshooting Guides & FAQs
Q1: My dose-response curves for tert-Butyl 4-methyl-1H-indole-2-carboxylate are bell-shaped or erratic. Is this a solubility issue? A1: Yes. Erratic or bell-shaped curves are hallmark indicators of compound aggregation. Causality: Because the tert-butyl ester neutralizes the normally ionizable carboxylic acid, the compound cannot undergo pH-dependent solubilization. In aqueous buffer, it forms colloidal aggregates that scatter light (interfering with optical readouts) and sequester the monomeric active pharmaceutical ingredient (API), leading to artificially low free-drug concentrations. This phenomenon is a well-documented source of false positives/negatives in high-throughput screening .
Q2: I prepare my 10 mM stock in 100% DMSO, but it crashes out immediately upon a 1:100 dilution in assay buffer. How can I prevent "DMSO shock"? A2: "DMSO shock" occurs when a highly concentrated hydrophobic stock is rapidly introduced into a purely aqueous environment, causing supersaturation and immediate nucleation. Causality & Solution: Instead of a direct 1:100 dilution, use an intermediate step-down dilution strategy. Dilute the 100% DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% assay buffer containing a surfactant like 0.01% Tween-20) before the final dilution. This lowers the thermodynamic barrier and prevents rapid crystal nucleation. Ensure your final DMSO concentration remains within the tolerance limit of your specific bioassay (typically ≤1% for cell-based assays).
Q3: Which excipients are best suited for maintaining the solubility of this indole derivative without disrupting cell-based assays? A3: For tert-Butyl 4-methyl-1H-indole-2-carboxylate, I recommend two primary strategies:
-
Cyclodextrin Complexation: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity perfectly sized for the indole ring, while its hydrophilic exterior maintains aqueous solubility. It is highly biocompatible and does not disrupt cellular membranes at concentrations <5%.
-
Polymeric Micelles: Amphiphilic diblock copolymers like mPEG-PDLLA (Poly(ethylene glycol) methyl ether-block-poly(D,L-lactide)) can encapsulate the lipophilic tert-butyl and methyl groups. This core-shell encapsulation can increase the aqueous solubility of highly hydrophobic compounds by 40- to 50-fold while remaining biologically inert .
Quantitative Data: Solubilization Efficiency
The table below summarizes the expected performance of various solubilization strategies for tert-Butyl 4-methyl-1H-indole-2-carboxylate based on empirical formulation data .
| Solubilization Strategy | Excipient Concentration | Estimated Max Solubility (µM) | Bioassay Compatibility | Mechanism of Action |
| Unformulated (Aqueous Buffer) | N/A | < 5 µM | High | N/A |
| Co-solvent (DMSO) | 1% v/v | ~ 20 µM | Moderate (Cell-dependent) | Disrupts water hydrogen bonding |
| Complexation (HP-β-CD) | 5% w/v | > 200 µM | High | Host-guest inclusion of indole core |
| Polymeric Micelles (mPEG-PDLLA) | 2.5% w/v | > 500 µM | High | Core-shell encapsulation of lipophile |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol utilized in assay development must be a self-validating system. The following methodologies include built-in quality control (QC) checks to guarantee data reliability.
Protocol 1: Kinetic Solubility Assessment (MultiScreen Filter Method)
Purpose: To empirically determine the maximum soluble concentration of tert-Butyl 4-methyl-1H-indole-2-carboxylate in your specific assay buffer before running the bioassay. Self-Validation Check: This protocol includes a highly soluble control (Caffeine) and a poorly soluble control (Nifedipine). If Nifedipine solubility exceeds 100 µM in 1% DMSO, the filter membrane is compromised, and the assay must be invalidated and repeated.
Step-by-Step Methodology:
-
Preparation: Prepare a fresh 10 mM stock of tert-Butyl 4-methyl-1H-indole-2-carboxylate, Caffeine (Control 1), and Nifedipine (Control 2) in anhydrous DMSO. Moisture-contaminated DMSO will prematurely reduce solubility.
-
Dilution: Spike 10 µL of each DMSO stock into separate wells containing 990 µL of assay buffer (pH 7.4) in a deep-well plate to achieve a theoretical concentration of 100 µM (1% DMSO).
-
Incubation: Seal the plate and agitate on a plate shaker at 300 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.
-
Filtration: Transfer the suspension to a 96-well low-binding PTFE filter plate (0.45 µm pore size). Apply vacuum (10-12 in. Hg) to draw the soluble fraction into a clean collection plate.
-
Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in 50% Acetonitrile/50% Water.
-
Validation: Calculate the concentration. If the recovered concentration of your indole derivative is <90% of the theoretical 100 µM, the compound is precipitating, and an excipient (Protocol 2) must be utilized.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Purpose: To synthesize a stable, water-soluble formulation of the indole derivative for downstream in vitro testing without relying on high DMSO concentrations. Self-Validation Check: Post-centrifugation LC-MS analysis. If the API concentration in the supernatant drops by >5% compared to the pre-centrifugation mixture, the inclusion complex is incomplete, indicating the need for a higher HP-β-CD stoichiometric ratio or longer sonication time.
Step-by-Step Methodology:
-
Excipient Preparation: Dissolve HP-β-CD in assay buffer to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm PES membrane.
-
API Addition: Add solid tert-Butyl 4-methyl-1H-indole-2-carboxylate directly to the HP-β-CD solution to achieve a target concentration of 1 mM. (Note: Avoid using DMSO here to prevent co-solvent interference with the cavity inclusion thermodynamics).
-
Complexation: Sonicate the suspension in a bath sonicator for 30 minutes at 25°C, followed by continuous end-over-end mixing for 48 hours to ensure complete host-guest complexation.
-
Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes to pellet any uncomplexed, insoluble API.
-
Harvest & Verify: Carefully decant the clear supernatant. Quantify the exact API concentration using UV/Vis spectroscopy or LC-MS/MS. Dilute this stable aqueous stock directly into your bioassay plates.
References
-
Assay Guidance Manual: Compound Solubility and Assay Artifacts. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA). Pharmaceutics, MDPI. Available at: [Link]
Validation & Comparative
Validation of tert-Butyl 4-methyl-1H-indole-2-carboxylate: Stability Profiling & Activity Benchmarking
Topic: Validation of tert-Butyl 4-methyl-1H-indole-2-carboxylate Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Role of the tert-Butyl Ester
In the development of indole-2-carboxylate therapeutics (e.g., HIV-1 integrase inhibitors, COX-2 inhibitors), the tert-butyl 4-methyl-1H-indole-2-carboxylate serves a distinct and critical role: it is the metabolically stable negative control .
Unlike methyl or ethyl esters, which often act as labile prodrugs that rapidly hydrolyze to the active free acid in plasma, the tert-butyl ester resists carboxylesterase-mediated hydrolysis due to significant steric hindrance. Therefore, validating its biological activity is not about establishing potency, but rather confirming its inertness to prove that the free carboxylic acid is the requisite pharmacophore.
This guide outlines the experimental framework to validate this compound as a structural probe, comparing it against its active acid form and labile ester counterparts.[1]
Comparative Analysis: Ester Variants vs. Free Acid[1]
The following table contrasts the physicochemical and biological profiles of the tert-butyl ester against the methyl ester (prodrug) and the free acid (active drug).
| Feature | tert-Butyl Ester (The Probe) | Methyl/Ethyl Ester (The Prodrug) | Free Acid (The Active Agent) |
| Primary Utility | Negative Control / Stability Standard | Prodrug (Cell Permeability) | Active Pharmacophore |
| Plasma Stability | High (Resists hydrolysis) | Low ( | N/A (Stable metabolite) |
| Metabolic Fate | Oxidative metabolism (CYP450) | Hydrolysis (Carboxylesterases) | Phase II Conjugation (Glucuronidation) |
| Target Binding | Weak/Inactive (Steric clash) | Weak/Inactive | High Affinity (Mg |
| Cell Permeability | High (LogP ~4.2) | Moderate (LogP ~2.5) | Low (Polar, ionized at pH 7.4) |
| Key Validation | Prove lack of hydrolysis in microsomes | Prove rapid conversion to acid | Prove direct target inhibition |
Mechanistic Logic
-
The Acid: Requires a free carboxylate to chelate metal ions (e.g., Mg
in HIV integrase) or form salt bridges in the active site. -
The tert-Butyl Ester: The bulky tert-butyl group blocks this interaction. If a biological effect is observed with this ester, it suggests an off-target mechanism or an allosteric binding mode unrelated to the acid's primary target.
Visualization: Metabolic Fate & Activity Pathways
The following diagram illustrates the divergent biological fates of the indole-2-carboxylate derivatives, highlighting why the tert-butyl ester is the gold standard for stability validation.
Caption: Divergent metabolic pathways. The methyl ester acts as a precursor to the active acid, while the tert-butyl ester resists hydrolysis, serving as a stable control.
Experimental Protocols for Validation
To scientifically validate the tert-butyl ester, you must perform two key assays: Microsomal Stability (to prove resistance) and Target Engagement (to prove inactivity).
Protocol A: Microsomal Stability Assay (Hydrolytic Resistance)
Objective: Quantify the half-life (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (for oxidative check) or Buffer only (for hydrolytic check).
-
Test Compounds: tert-butyl 4-methyl-1H-indole-2-carboxylate, Methyl ester analog.
-
Internal Standard: Tolbutamide or Propranolol.
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Incubation: Pre-warm at 37°C for 5 min. Add test compound (final conc. 1 µM, <0.1% DMSO).
-
Group A (Hydrolysis only): No NADPH added.
-
Group B (Total Metabolism): Add NADPH regenerating system.[2]
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion transition.
Validation Criteria:
-
Methyl Ester:
loss within 30 min (High clearance via hydrolysis). -
tert-Butyl Ester:
loss at 60 min in Group A (Hydrolytic stability confirmed).
Protocol B: In Vitro Target Engagement (Negative Control)
Objective: Confirm that the tert-butyl group abolishes binding to the target (e.g., HIV-1 Integrase or COX-2), validating the requirement for the free acid.
Assay Type: HIV-1 Integrase Strand Transfer Assay (Example).
Workflow:
-
Reaction Mix: Combine Recombinant HIV-1 Integrase (400 nM), Biotinylated Donor DNA, and Acceptor DNA in reaction buffer (20 mM HEPES, 10 mM MgCl
). -
Treatment:
-
Positive Control:[3] 4-Methyl-1H-indole-2-carboxylic acid (Free Acid) at 0.1 – 100 µM.
-
Test Article:tert-Butyl 4-methyl-1H-indole-2-carboxylate at 0.1 – 100 µM.
-
-
Incubation: Incubate at 37°C for 60 min.
-
Detection: Add Eu-labeled Streptavidin and APC-labeled antibody (HTRF readout). Measure Fluorescence Resonance Energy Transfer (FRET).
Data Interpretation:
-
Free Acid: Dose-dependent inhibition (IC
~ 2–10 µM). -
tert-Butyl Ester: Flat dose-response (IC
> 100 µM).
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Metabolically Stable tert-Butyl Replacement. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: ResearchGate / Current Medicinal Chemistry URL:[Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry
An In-Depth Comparative Guide to tert-Butyl 4-methyl-1H-indole-2-carboxylate and Its Analogs for Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Its derivatives are integral to a vast array of pharmaceuticals and natural products, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The versatility of the indole ring, with its unique electronic properties and hydrogen bonding capabilities, allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.[3]
This guide provides a detailed comparative analysis of tert-Butyl 4-methyl-1H-indole-2-carboxylate , a specific indole derivative, and its structural analogs. We will explore how subtle modifications to the indole core can profoundly impact its physicochemical properties, biological activity, and pharmacokinetic profile. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their own research endeavors.
Comparative Analysis of Indole-2-Carboxylate Analogs
The biological activity of an indole derivative is highly dependent on the nature and position of its substituents. In this section, we compare tert-Butyl 4-methyl-1H-indole-2-carboxylate with several key analogs, focusing on modifications at the C2, C3, C4, and C5 positions of the indole ring.
General Structure of Compared Indole Analogs
Caption: General chemical scaffold of the indole-2-carboxylate analogs discussed.
Physicochemical Properties
The physicochemical properties of a molecule, such as lipophilicity (LogP) and solubility, are critical determinants of its pharmacokinetic profile and overall drug-likeness. The tert-butyl ester group in our core compound significantly increases its lipophilicity compared to methyl or ethyl esters. This can enhance membrane permeability but may also lead to lower aqueous solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | TPSA |
| tert-Butyl 4-methyl-1H-indole-2-carboxylate | C₁₄H₁₇NO₂ | 231.29 | 3.24 | 38.33 |
| Ethyl 4-methyl-1H-indole-2-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 2.44 | 38.33 |
| Methyl 1H-indole-2-carboxylate[5] | C₁₀H₉NO₂ | 175.18 | 1.83 | 38.33 |
| tert-Butyl 5-chloro-1H-indole-2-carboxylate | C₁₃H₁₄ClNO₂ | 251.71 | 3.49 | 38.33 |
| 1H-Indole-2-carboxylic acid[5] | C₉H₇NO₂ | 161.16 | 1.63 | 49.33 |
Data calculated using computational models where experimental data was not available.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how specific structural features of a molecule contribute to its biological activity. For indole-2-carboxylates and their amide analogs, extensive research has been conducted, particularly in the context of cannabinoid receptor (CB1) modulation and anticancer activity.[6][7][8]
-
C2-Position (Ester/Amide Group): The ester group at the C2 position is a key interaction point. Converting the carboxylate to a carboxamide can dramatically alter the compound's biological target and activity. For instance, indole-2-carboxamides have been extensively studied as potent allosteric modulators of the CB1 receptor.[6][7] The bulkiness of the ester group (tert-butyl vs. ethyl) can influence binding affinity and selectivity.
-
C3-Position: Substitutions at the C3 position significantly impact the allosteric modulation of ligands targeting receptors like CB1.[6][7] Studies have shown that introducing small alkyl groups at this position can enhance potency, suggesting the presence of a hydrophobic pocket in the binding site.[6] Formylation at the C3 position, a common synthetic modification, provides a handle for further derivatization.[9]
-
C4-Position: The methyl group at the C4 position of our core compound, tert-Butyl 4-methyl-1H-indole-2-carboxylate, influences the electronic properties of the indole ring and can provide steric hindrance that affects binding to certain targets. The position of substituents on the benzene portion of the indole ring is crucial; for example, chlorination at the C4 and C5 positions of some synthetic cannabinoids was found to reduce CB1 binding affinity, whereas substitution at other positions did not have the same detrimental effect.[10]
-
C5-Position: Halogenation, particularly with chlorine or fluorine, at the C5 position is a common strategy in indole-based drug design.[8] This modification can enhance binding affinity and modulate metabolic stability. For example, 5-chloro substitution is prevalent in indole-2-carboxamide-based CB1 allosteric modulators and in some antiplasmodial agents.[6][11]
Pharmacokinetic Considerations
The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of indole derivatives is highly variable and depends on their specific substitution patterns.[3]
-
Lipophilicity and Absorption: Highly lipophilic compounds, such as those with a tert-butyl ester, tend to be readily absorbed across cell membranes but may suffer from poor aqueous solubility, which can limit oral bioavailability.[12]
-
Metabolism: The indole ring and its substituents are subject to metabolism by cytochrome P450 (CYP) enzymes. The N-H of the indole is a potential site for glucuronidation. The ester group can be hydrolyzed by esterases in the plasma and liver, converting the prodrug ester into the active carboxylic acid. The specific substituents can either block or create new sites for metabolism, affecting the compound's half-life.[3]
-
Distribution: The high lipophilicity of many indole derivatives allows them to cross the blood-brain barrier, which is a critical property for drugs targeting the central nervous system, such as synthetic cannabinoids or certain antidepressants.[3][12]
Experimental Methodologies
To ensure scientific integrity, the protocols described below are based on established and validated methods from the scientific literature.
Protocol 1: Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13][14][15]
Workflow for Fischer Indole Synthesis
Caption: A simplified workflow for the Fischer Indole Synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the appropriate phenylhydrazine hydrochloride (1.0 eq) and the corresponding keto-ester (e.g., tert-butyl levulinate, 1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The resulting phenylhydrazone can be isolated by precipitation upon cooling or used directly in the next step.[13][14]
-
-
Indolization/Cyclization:
-
To the crude phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in an appropriate solvent is commonly used.[15]
-
Heat the reaction mixture to 80-120°C with vigorous stirring.[13][15]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-18 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.[13]
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indole-2-carboxylate derivative.
-
Protocol 2: Biological Evaluation - CB1 Receptor Binding Assay
To evaluate the potential of indole analogs as cannabinoid receptor modulators, a competitive radioligand binding assay is a standard method. This protocol assesses the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.[7]
Workflow for Radioligand Binding Assay
Caption: Key steps in a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940), and serially diluted concentrations of the test indole analog.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled CB1 agonist).
-
-
Incubation:
-
Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[7]
-
Conclusion and Future Directions
The tert-Butyl 4-methyl-1H-indole-2-carboxylate scaffold and its analogs represent a rich area for therapeutic innovation. This guide demonstrates that subtle changes to the indole core—be it the ester group at C2, alkyl or other substituents at C3 and C4, or halogens at C5—can significantly alter a compound's physicochemical properties and biological activity. The SAR data suggests that the indole-2-carboxylate framework is highly tunable, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on synthesizing novel derivatives based on the SAR insights discussed and evaluating them in a broader range of biological assays. For instance, exploring different ester and amide functionalities at the C2 position could lead to compounds with novel target engagement. Furthermore, investigating the metabolic stability of these analogs will be crucial for developing candidates with favorable drug-like properties. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.[2]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives.
- Benchchem. (n.d.). A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols.
-
Mahmoud, M. M., Ali, H. I., Ahn, K. H., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(20), 7965–7975. Retrieved from [Link]
- Singh, P., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
-
Mahmoud, M. M., Ali, H. I., Ahn, K. H., et al. (2013). Structure-activity Relationship Study of indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed. Retrieved from [Link]
-
Lu, D., et al. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Retrieved from [Link]
-
De-Santis, M., et al. (2018). Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Frontiers in Psychiatry. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]
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Cacchi, S., & Fabrizi, G. (2005). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 105(8), 2873–2920. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. Retrieved from [Link]
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de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Raso, R., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]
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Gao, Y., et al. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. Retrieved from [Link]
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Kaur, M., et al. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Retrieved from [Link]
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Schmid, M. G., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]
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Abbas, M., et al. (n.d.). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PubMed Central. Retrieved from [Link]
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Wang, T., et al. (2015). Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. MedChemComm, 6(7), 1269-1274. Retrieved from [Link]
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Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Visual Representation of the binding mode of indole-based analogs (A).... Retrieved from [Link]
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Singh, P., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, pyridazino[4,5-b]indolones and thiazolidinones. European Journal of Medicinal Chemistry, 43(5), 945–957. Retrieved from [Link]
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Al-Hussain, S. A., & El-Sofany, W. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
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Definitive Guide: Synthetic Routes for tert-Butyl 4-methyl-1H-indole-2-carboxylate
[1]
Executive Summary & Strategic Analysis
The synthesis of tert-butyl 4-methyl-1H-indole-2-carboxylate presents a classic regiochemical challenge in heterocyclic chemistry. While the indole core is ubiquitous, the specific placement of a substituent at the C4 position is notoriously difficult to achieve selectively using standard methods like the Fischer indole synthesis, which favors the thermodynamically more stable C6 isomer or produces difficult-to-separate mixtures.
For medicinal chemistry applications where purity and defined regiochemistry are paramount, selecting the correct pathway is critical. This guide evaluates three distinct synthetic strategies, ranking them by regiocontrol, scalability, and operational complexity.
The Core Challenge: Regiocontrol
The primary obstacle is the 4-position methyl group .[1]
-
Fischer Synthesis: Cyclization of 3-methylphenylhydrazine typically yields a ~1:4 mixture of 4-methyl and 6-methyl indoles due to steric hindrance at the ortho attack site.[1]
-
Hemetsberger/Reissert: These routes rely on pre-functionalized benzene rings where the methyl group's position is "locked" relative to the cyclization site, guaranteeing 100% regioselectivity.
Route Comparison: Technical Deep Dive
Route A: The Hemetsberger-Knittel Synthesis (Recommended)
Profile: High Regioselectivity | Moderate Scalability | Atom Economic
Mechanism: Thermolysis of
This is the superior route for accessing 4-substituted indoles.[1] It constructs the pyrrole ring onto a pre-existing benzene scaffold (2-methylbenzaldehyde).[1] The key is the nitrene insertion into the ortho-C-H bond.[1] Since one ortho position is blocked by the methyl group (from the starting aldehyde), insertion occurs exclusively at the open ortho position, forming the C4-methyl indole.
-
Key Intermediate: Ethyl 2-azido-3-(2-methylphenyl)acrylate.[1]
-
Regioselectivity: >98% (Sterically enforced).
Route B: The Reissert Indole Synthesis (Scalable Alternative)
Profile: High Regioselectivity | High Scalability | Harsh Conditions Mechanism: Base-catalyzed condensation of o-nitrotoluene with oxalate, followed by reductive cyclization.[1]
To obtain the 4-methyl isomer, one must start with 2,3-dimethylnitrobenzene (3-methyl-2-nitrotoluene).[1] The acidity of the methyl group ortho to the nitro group allows condensation with diethyl oxalate.
-
Pros: Starting materials are cheap; the reaction is robust on multi-gram scales.[1]
-
Cons: Requires reductive cyclization (Zn/AcOH or H2/Pd), which can be messy; step-count is higher than Hemetsberger.[1]
Route C: The Fischer Indole Synthesis (Not Recommended)
Profile: Poor Regioselectivity | High Throughput | Separation Intensive Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of hydrazones.[1]
Using 3-methylphenylhydrazine results in cyclization at either the C2 or C6 position of the benzene ring.[1]
Decision Logic & Pathway Visualization
The following diagram illustrates the mechanistic bifurcation and why Route A is the preferred choice for the 4-methyl target.
Caption: Mechanistic comparison showing the regioselectivity failure of the Fischer route versus the enforced specificity of the Hemetsberger route.
Experimental Protocol: The "Gold Standard" Workflow
Since tert-butyl azidoacetate is expensive and potentially unstable, the most robust industrial workflow involves synthesizing the ethyl ester first (via Hemetsberger), hydrolyzing it, and then installing the tert-butyl group under mild conditions.
Phase 1: Hemetsberger Cyclization (Ethyl Ester Formation)
Reagents: 2-Methylbenzaldehyde, Ethyl azidoacetate, Sodium ethoxide, Xylene.
-
Condensation:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at -10°C, add a mixture of 2-methylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) dropwise.
-
Stir at 0°C for 4 hours. The product, ethyl 2-azido-3-(2-methylphenyl)acrylate, often precipitates or can be extracted with diethyl ether.[1]
-
Checkpoint: Verify formation by NMR (Olefinic proton singlet ~7.0 ppm).
-
-
Thermolysis (Cyclization):
Phase 2: Ester Hydrolysis & tert-Butylation[1]
Reagents: LiOH, THF/Water, N,N-Dimethylformamide di-tert-butyl acetal.[1]
-
Hydrolysis:
-
Mild tert-Butylation (The "Pro" Tip):
-
Suspend the acid (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise at reflux temperature (80-110°C).
-
Stir for 2-4 hours. This reagent effectively converts the carboxylic acid to the tert-butyl ester without acidic conditions that might degrade the indole.[1]
-
Purification: Wash with NaHCO3, dry, and concentrate.[3]
-
Performance Data & Comparison
| Feature | Route A: Hemetsberger | Route B: Reissert | Route C: Fischer |
| Regioselectivity | Excellent (100%) | Excellent (100%) | Poor (~20% Target) |
| Overall Yield | 45-60% | 40-50% | <15% (isolated) |
| Step Count | 3 (Condense-Cyclize-Transesterify) | 4 (Condense-Hydrolyze-Reduce-Cyclize) | 1 (Direct) |
| Scalability | Moderate (Dilution required) | High | High |
| Cost Efficiency | Medium (Azidoacetate cost) | High (Cheap reagents) | High |
| Safety | Caution (Azide thermolysis) | Good | Good |
Expected Analytical Profile (Target Molecule)
References
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Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von
-Azidoacrylestern.[1][4] Monatshefte für Chemie, 103, 194–204.[4] Link -
Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole.[1] Synthese nitrirter Phenylbrenztraubensäuren.[1] Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053. Link
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Yamai, Y., et al. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Chemical and Pharmaceutical Bulletin, 66(2). (Cited for tert-butyl esterification methodologies).[1][5] Link
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Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[1] Synlett, 35, 235-239. Link
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comparative efficacy of tert-Butyl 4-methyl-1H-indole-2-carboxylate derivatives
An in-depth guide to the comparative efficacy of indole-2-carboxylate derivatives, a pivotal scaffold in modern drug discovery. This document synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical class.
Introduction: The Indole-2-Carboxylate Scaffold
The indole ring system is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Specifically, the indole-2-carboxylate and its amide analogue, the indole-2-carboxamide, serve as a privileged scaffold. This core structure provides a unique combination of rigidity, hydrogen bonding capabilities, and lipophilicity that allows for precise interaction with a wide array of biological targets. This guide explores the comparative efficacy of derivatives based on this scaffold across several key therapeutic areas, highlighting how subtle modifications to the core structure can dramatically influence biological activity.
General Synthetic Strategies
The synthesis of indole-2-carboxylate and indole-2-carboxamide derivatives typically begins with a pre-formed indole-2-carboxylic acid. This key intermediate can be synthesized through various classical methods, such as the Fischer or Reissert indole syntheses. From this acid, two primary pathways diverge: esterification to produce esters like the titular tert-butyl 4-methyl-1H-indole-2-carboxylate, or amide coupling to generate a diverse library of carboxamides. The latter is particularly common in medicinal chemistry, often employing coupling reagents like EDC/HOBt or HATU to link the indole core to various amines.[3][4][5]
Caption: Generalized synthetic pathways for indole-2-carboxylate and -carboxamide derivatives.
Part 1: Efficacy in Oncology
The indole-2-carboxamide scaffold has been extensively explored for its anticancer properties. Derivatives have shown efficacy against a range of cancer cell lines, including those from prostate, breast, and brain tumors.[6][7]
Comparative Analysis of Anticancer Activity
Structure-activity relationship studies reveal that the nature and position of substituents on both the indole ring and the carboxamide's N-phenyl group are critical for cytotoxicity.
-
Substitution on the N-Benzyl Group: In a study on paediatric brain cancer cells, an unsubstituted N-benzyl indoleamide (8a) was compared to its substituted analogues.[7] The addition of a 4-fluoro substituent on the benzyl group (compound 8c) resulted in a roughly two-fold increase in both cytotoxic and antiproliferative activity. Conversely, adding a 3-methyl group (compound 8b) diminished the anticancer effect.[7]
-
Indole Ring Substitution: In a separate study, modifications to the indole core itself were evaluated. It was noted that methyl groups on the indole moiety could be a metabolic liability, leading to the synthesis of derivatives with different substituents to improve stability and activity.[3]
-
Hybrid Molecules: A hybrid molecule combining the indoleamide scaffold with a benzimidazole moiety (BZ-IND hybrid 12c) demonstrated remarkable cytotoxic and antiproliferative activities against all tested paediatric tumor cells, showing particular potency against DAOY medulloblastoma cells.[7]
| Compound ID | Key Structural Feature | Target Cell Line | IC50 (Viability) | IC50 (Proliferation) | Reference |
| 8a | N-benzyl | KNS42 (Glioblastoma) | 8.25 µM | 9.85 µM | [7] |
| 8c | N-(4-fluorobenzyl) | KNS42 (Glioblastoma) | 3.41 µM | 4.34 µM | [7] |
| 8f | N-(homopiperonyl) | DAOY (Medulloblastoma) | 3.65 µM | 9.91 µM | [7] |
| 12c | BZ-IND Hybrid | DAOY (Medulloblastoma) | 1.02 µM | 2.31 µM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration of an indole derivative that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, K562, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The synthesized indole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a set period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation & Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are normalized to untreated controls, and the IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.
Part 2: Efficacy in Infectious Diseases
Derivatives of the indole-2-carboxylate scaffold have demonstrated potent activity against a wide spectrum of pathogens, including bacteria, fungi, viruses, and parasites.
Comparative Analysis of Antimicrobial and Antiviral Activity
Antimicrobial/Antifungal: A study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed broad-spectrum antibacterial activity, in many cases exceeding that of ampicillin and streptomycin by 10-50 fold.[2] The most active compound (compound 8 in the study) had Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL.[2] Another study found that linking indole-2-carboxylates to triazole or thiadiazole moieties resulted in compounds highly active against the multidrug-resistant fungus Candida krusei.[8]
Antiviral (HIV-1 Integrase Inhibition): Indole-2-carboxylic acid was identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] The indole core and the C2 carboxyl group were found to chelate two essential Mg2+ ions in the enzyme's active site.[9][10] Structure-activity relationship studies demonstrated that adding a long-chain substituent at the C3 position and a halogenated benzene ring at the C6 position significantly enhanced inhibitory activity. Derivative 20a from one study showed a remarkable increase in potency, with an IC50 value of 0.13 µM.[9]
| Compound Class | Key Structural Feature | Target Organism | Efficacy Metric (Value) | Reference |
| Indole-Thiazolidinone | N-substitution pattern | En. cloacae (Bacteria) | MIC (0.004–0.03 mg/mL) | [2] |
| Indole-Triazole | Triazole moiety | C. krusei (Fungus) | MIC (3.125 µg/mL) | [8] |
| Indole-2-Carboxylic Acid | Parent Compound (3) | HIV-1 Integrase | IC50 (Not specified, baseline) | [9] |
| Indole-2-Carboxylic Acid | C3 long branch, C6 halogen (20a) | HIV-1 Integrase | IC50 (0.13 µM) | [9] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Part 3: Efficacy in Neuromodulation
The indole-2-carboxamide scaffold is also a key player in modulating central nervous system targets, most notably the cannabinoid receptor 1 (CB1). These compounds typically act as negative allosteric modulators (NAMs), offering a nuanced approach to receptor modulation compared to direct agonists or antagonists.
Comparative Analysis of CB1 Allosteric Modulators
Research into 1H-indole-2-carboxamides related to the prototypical modulator ORG27569 has yielded detailed SAR insights.[11]
-
Indole Ring Substitution: A small side chain (like a methyl or hydrogen) at the C3 position of the indole ring is preferred. The presence of a chloro or fluoro group at the C5 position enhances potency.[11]
-
Carboxamide Linker: The carboxamide functionality itself is considered essential for CB1 activity.[11]
-
N-Phenyl Ring Substitution: Modifications to the N-phenyl ring are highly impactful. A diethylamino or piperidinyl group at the 4-position of this ring was found to be optimal for activity.[11]
By optimizing these positions, researchers developed compound 45 , which had an IC50 of 79 nM, making it approximately 2.5-fold more potent than its parent compound 3 and 10-fold more potent than the original lead compound 1 .[11] These compounds demonstrated excellent selectivity against the CB2 receptor.[11]
| Compound ID | Key Structural Feature | Potency (IC50) | Fold Improvement (vs. Cmpd 1) | Reference |
| 1 | Parent Compound | ~790 nM (estimated) | 1x | [11] |
| 3 | Parent Compound | ~198 nM (estimated) | ~4x | [11] |
| 45 | Optimized Substitutions | 79 nM | 10x | [11] |
Conclusion
The indole-2-carboxylate scaffold is a remarkably versatile and fruitful starting point for drug discovery. The comparative efficacy data across oncology, infectious diseases, and neuromodulation demonstrate a clear and predictable structure-activity relationship. Key takeaways for researchers include the critical importance of substitution patterns at the C3, C5, and C6 positions of the indole ring, as well as on the terminal amide/ester group. Future development in this area will likely focus on fine-tuning these derivatives to enhance target specificity, improve pharmacokinetic profiles, and further increase therapeutic efficacy.
References
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- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. PubMed Central.
- Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
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- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi
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A Comparative Guide to the Validation of tert-Butyl 4-methyl-1H-indole-2-carboxylate Purity using HPLC and LC-MS
In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and patient safety. For novel intermediates like tert-Butyl 4-methyl-1H-indole-2-carboxylate, a building block in the synthesis of various biologically active molecules, establishing a robust analytical methodology for purity assessment is paramount.[1][2] This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of this specific indole derivative's purity. Our focus extends beyond procedural descriptions to the underlying scientific rationale, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The validation of analytical methods is a regulatory requirement in the pharmaceutical industry, with guidelines established by bodies such as the International Council for Harmonisation (ICH).[3][4][5][6] These validations ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible data.[7][8]
The Imperative of Orthogonal Techniques
Relying on a single analytical technique for purity determination can be misleading. Co-elution of impurities with the main peak in HPLC is a common issue that can artificially inflate purity values.[9] Therefore, employing orthogonal methods, which separate compounds based on different chemical or physical principles, is a critical strategy. In this context, HPLC-UV provides quantitative data based on the absorption of ultraviolet light, while LC-MS offers a second dimension of analysis by providing mass-to-charge ratio information, which is invaluable for impurity identification.[9][10][11]
High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3][8] For tert-Butyl 4-methyl-1H-indole-2-carboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the compound's moderate polarity.
Causality Behind Experimental Choices in HPLC Method Development
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main compound from potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for RP-HPLC. The long alkyl chains provide a non-polar stationary phase that effectively retains and separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, helps to suppress the ionization of acidic and basic functional groups, leading to sharper peaks and more reproducible retention times.[12]
-
Detection: The indole chromophore in the target molecule allows for sensitive detection using a UV detector, typically in the range of 220-300 nm.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method involves a series of experiments to demonstrate its suitability for the intended purpose.[13][14] The key parameters to be evaluated are specificity, linearity, range, accuracy, precision, and robustness, as stipulated by ICH Q2(R1) guidelines.[6][15]
Figure 1: HPLC method development and validation workflow.
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Prepare a stock solution of tert-Butyl 4-methyl-1H-indole-2-carboxylate in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Confirmatory Powerhouse
While HPLC-UV is excellent for quantification, LC-MS adds an indispensable layer of qualitative analysis by providing molecular weight information.[9][] This is crucial for identifying unknown impurities and confirming the identity of the main peak, especially in early-stage drug development.
Rationale for LC-MS in Purity Validation
-
Impurity Identification: LC-MS can provide the molecular weight of impurities, which is the first step in their structural elucidation.[17][18] This information is vital for understanding degradation pathways and for the synthesis of impurity reference standards.[19]
-
Specificity Confirmation: LC-MS can confirm that the main peak in the chromatogram corresponds to the target compound and is not a co-eluting impurity with a similar UV spectrum.[20]
-
Enhanced Sensitivity: For certain compounds, MS detection can be more sensitive than UV detection, allowing for the detection and quantification of trace-level impurities.[18]
Experimental Workflow for LC-MS Analysis
The LC-MS workflow is similar to that of HPLC, with the key difference being the addition of a mass spectrometer as the detector. The choice of ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) depends on the specific analytical needs.
Figure 2: LC-MS experimental workflow.
Detailed LC-MS Protocol
1. Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
2. Liquid Chromatography Conditions:
-
Same as the HPLC protocol described above. The use of volatile mobile phase additives like formic acid is crucial for MS compatibility. Non-volatile buffers such as phosphates should be avoided as they can contaminate the ion source.[11]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 100-1000.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two techniques for the validation of tert-Butyl 4-methyl-1H-indole-2-carboxylate purity. These values are based on typical performance and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | LC-MS | Rationale for Performance |
| Specificity | Good | Excellent | LC-MS provides mass confirmation, eliminating ambiguity from co-eluting peaks.[20] |
| Linearity (r²) | > 0.999 | > 0.995 | UV detection generally offers better linearity over a wider dynamic range. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | MS can be significantly more sensitive for specific ions. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | Reflects the higher sensitivity of MS detection.[21] |
| Precision (%RSD) | < 1.0% | < 5.0% | UV detectors are typically more stable, leading to better precision. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC-UV often provides higher accuracy for quantification. |
Conclusion: A Synergistic Approach
Neither HPLC-UV nor LC-MS alone provides a complete picture of a compound's purity. While HPLC-UV excels in robust and precise quantification, LC-MS offers unparalleled specificity and sensitivity for impurity identification.[9][18] For the comprehensive validation of tert-Butyl 4-methyl-1H-indole-2-carboxylate purity, a synergistic approach is recommended. HPLC-UV should be employed for routine quality control and release testing where precise quantification of the main component and known impurities is required. LC-MS is indispensable during method development, for the characterization of unknown impurities, and in forced degradation studies to elucidate degradation pathways.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound analytical control strategy, ensuring the quality and consistency of this important chemical intermediate. This dual-pronged approach aligns with the principles of modern analytical procedure lifecycle management and is in accordance with global regulatory expectations.[22][23]
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][22][23][24][25][26]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques. [Link][27][28][29]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link][30]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link][3]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link][7]
-
LCGC International. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. [Link][31]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][15]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][6]
-
Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? [Link][9]
-
FILAB. HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. [Link][18]
-
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. [Link][17]
-
Oxford Academic. Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. [Link][20]
-
PubMed. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. [Link][32]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link][12]
-
Hawks Chemical. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link][11]
-
Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link][33]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][14]
-
ResearchGate. Is LC-MS an appropriate technique to isolate a small molecule? [Link][10]
-
PMC. LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in. [Link][21]
-
PMC. Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link][34]
-
PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link][2]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link][35]
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- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. zenodo.org [zenodo.org]
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- 10. researchgate.net [researchgate.net]
- 11. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. filab.fr [filab.fr]
- 19. usp.org [usp.org]
- 20. academic.oup.com [academic.oup.com]
- 21. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
- 24. usp.org [usp.org]
- 25. USP Chapter 621: Overview & Key Points [phenomenex.com]
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- 27. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 28. Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 29. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 30. ICH Official web site : ICH [ich.org]
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- 32. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pure-synth.com [pure-synth.com]
- 34. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Evaluation Guide: tert-Butyl 4-methyl-1H-indole-2-carboxylate Analogs in Drug Discovery
Executive Summary
This technical guide provides a rigorous assessment of tert-butyl 4-methyl-1H-indole-2-carboxylate and its analogs. While often categorized merely as synthetic intermediates, tert-butyl esters within the indole-2-carboxylate scaffold possess distinct physicochemical and metabolic profiles that distinguish them from standard methyl/ethyl esters or free acids.
This guide is designed for medicinal chemists and lead optimization scientists. It moves beyond simple characterization to analyze the strategic utility of this scaffold as a metabolic probe, a lipophilic precursor, and a template for bioisosteric replacement.
Part 1: Physicochemical Profiling & Structural Logic
The 4-methyl-1H-indole-2-carboxylate core is a privileged scaffold found in various antiviral (e.g., HCV NS5B inhibitors) and anti-inflammatory agents. The choice of the C2-substituent determines the molecule's role in the drug discovery cascade.
Lipophilicity and Solubility Trade-offs
The tert-butyl group significantly alters the physicochemical landscape of the molecule compared to lower alkyl esters or the parent acid.
| Property | tert-Butyl Analog | Methyl Analog | Free Acid (Parent) | Impact on Drug-Likeness |
| cLogP (Predicted) | ~4.2 - 4.8 | ~2.5 - 3.0 | < 1.5 (Ionized @ pH 7.4) | tert-Butyl significantly increases lipophilicity, aiding passive permeability but risking poor aqueous solubility. |
| Aqueous Solubility | Low (< 5 µM) | Moderate | High (> 100 µM) | The tert-butyl analog often requires non-standard formulation (e.g., SEDDS) for in vivo dosing. |
| Permeability (PAMPA) | High | Moderate/High | Low | The ester masks the polar carboxylate, facilitating cell membrane traversal. |
| Crystal Packing | High MP / Stable | Moderate | High MP (H-bonding) | The bulky tert-butyl group disrupts planar stacking, potentially altering polymorphic forms. |
The "Steric Shield" Effect
The 4-methyl substituent is not merely a hydrophobic handle; it exerts a critical ortho-effect .
-
Conformational Lock: The 4-methyl group sterically interacts with the C2-carbonyl, twisting the ester out of planarity with the indole ring.
-
Hydrolysis Resistance: Combined with the bulky tert-butyl group, this creates a "steric shield" that renders the ester bond highly resistant to nucleophilic attack by carboxylesterases.
Part 2: Metabolic Stability & Pharmacokinetics[1]
This is the most critical differentiator. Unlike methyl esters, which are often "soft drugs" or prodrugs hydrolyzed rapidly in plasma, the tert-butyl analog behaves differently.
Metabolic Fate Analysis
-
Esterase Resistance: The tert-butyl ester is generally stable in plasma (human/rat) because the steric bulk prevents the catalytic serine of esterases (e.g., CES1) from accessing the carbonyl carbon.
-
Oxidative Liability: The primary clearance mechanism is NOT hydrolysis, but oxidative dealkylation via Cytochrome P450 enzymes (specifically CYP2C8, CYP2C9, and CYP3A4). The methyl groups of the tert-butyl moiety are oxidized to an alcohol, which spontaneously collapses to the acid and isobutylene.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the analogs.
Caption: Figure 1. Metabolic divergence: Methyl esters undergo hydrolysis, while tert-butyl esters require oxidative cleavage.
Part 3: Experimental Protocols (Self-Validating)
To assess these properties in your own lab, use the following protocols. These are designed to be self-validating by including specific reference standards.
Kinetic Solubility Assay (Nephelometry)
Purpose: Rapidly determine the aqueous solubility limit of the tert-butyl analog to predict formulation risks.
Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilution: Serial dilute the stock into a 96-well plate containing pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Final DMSO concentration must be < 1%.
-
Incubation: Shake plate at room temperature for 2 hours.
-
Readout: Measure light scattering (nephelometry) or Absorbance at 620 nm (turbidimetry).
-
Validation (Internal Control): Run Pyrene (Low Sol) and Nicardipine (Med Sol) as controls.
-
Pass Criteria: Pyrene must precipitate at > 5 µM. Nicardipine must be soluble up to ~50 µM.
-
-
Data Analysis: The solubility limit is the concentration immediately preceding a >10% increase in baseline absorbance.
Microsomal Stability Assay (Metabolic Clearance)
Purpose: Distinguish between esterase-mediated hydrolysis and CYP-mediated oxidation.
Protocol:
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Reaction Mix: 0.5 mg/mL microsomal protein in PBS (pH 7.4).
-
Substrate: Add test compound (1 µM final).
-
Initiation:
-
Group A (Oxidative): Add NADPH regenerating system.
-
Group B (Hydrolytic Control): Add Buffer only (No NADPH).
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Interpretation:
-
If clearance in Group A >> Group B: Metabolism is CYP-driven (Typical for tert-butyl).
-
If clearance in Group A ≈ Group B: Metabolism is Esterase-driven (Typical for Methyl esters).
-
Part 4: Strategic Decision Matrix
When should you use the tert-butyl 4-methyl-1H-indole-2-carboxylate scaffold?
| Scenario | Recommendation | Rationale |
| Fragment Screening | Avoid | The tert-butyl group is too lipophilic and "ligand efficient" poor for fragment libraries. |
| H-Bond Acceptor Probe | Select | Use to test if the receptor pocket can tolerate bulk without H-bond donation (unlike the acid). |
| Prodrug Design | Caution | Unlike methyl esters, tert-butyl esters are not reliable prodrugs due to slow/variable oxidative cleavage rates. |
| Bioisostere Template | High Utility | If the tert-butyl analog is active, replace the ester with a 1,2,4-oxadiazole or N-tert-butyl carboxamide to improve stability while maintaining geometry. |
Optimization Workflow
The following Graphviz diagram outlines the logic flow for optimizing this scaffold.
Caption: Figure 2. Decision logic for Lead Optimization based on metabolic stability data.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism. Link
-
Zhang, D., et al. (2012). Preclinical Experimental Models of Drug Metabolism and Disposition. Wiley Online Library. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link
Sources
Safety Operating Guide
tert-Butyl 4-methyl-1H-indole-2-carboxylate proper disposal procedures
Senior Application Scientist's Guide to the Disposal of tert-Butyl 4-methyl-1H-indole-2-carboxylate
Part 1: Executive Safety & Logistical Summary
Immediate Action Required: Do not dispose of tert-butyl 4-methyl-1H-indole-2-carboxylate (CAS: 1375068-60-2) in municipal trash or down the drain. As a substituted indole ester, it is classified as a laboratory organic chemical waste requiring segregation.
Quick Reference Data:
| Parameter | Specification |
| Chemical Name | tert-Butyl 4-methyl-1H-indole-2-carboxylate |
| CAS Number | 1375068-60-2 (Verify against vendor label; research isomers vary) |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazard | Irritant (H315, H319, H335) ; Potential Acute Toxicity (H302) |
| Waste Stream | Solid Hazardous Waste (if pure) or Non-Halogenated Organic Solvent Waste (if dissolved) |
| RCRA Status | Not P-listed or U-listed; regulated by characteristic (if ignitable/toxic) |
Part 2: Hazard Profiling & Chemical Identity
To ensure safe handling, we must first understand the physicochemical properties driving the disposal protocol. This compound features an indole core with a lipophilic tert-butyl ester and a methyl group.
1. Chemical Structure & Stability:
-
Lipophilicity: The tert-butyl group significantly increases lipophilicity compared to the parent indole acid. This means the compound is insoluble in water and must not be flushed. It will partition into organic solvents (DCM, Ethyl Acetate).
-
Reactivity: Stable under normal conditions but combustible. Avoid contact with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream to prevent exothermic reactions.
2. GHS Hazard Classification (Structure-Activity Relationship): Based on the safety profiles of analogous indole-2-carboxylates (e.g., Ethyl 5-acetyl-1H-indole-2-carboxylate), treat this substance with the following precautions:
-
H315: Causes skin irritation.[1]
-
Precaution: Use nitrile gloves and a fume hood during transfer to waste containers to prevent inhalation of dust.
Part 3: Disposal Decision Logic (Visualization)
The following workflow illustrates the decision-making process for disposing of this specific compound depending on its physical state in your workflow.
Figure 1: Decision tree for segregating indole carboxylate waste streams based on physical state and solvent composition.
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired inventory, surplus powder, or spill cleanup material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use narrow-neck bottles for solids as they create "bridging" and spill risks.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write fully: "tert-Butyl 4-methyl-1H-indole-2-carboxylate".
-
Constituents: 100%.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Transfer: Using a disposable spatula, transfer the solid into the container inside a fume hood.
-
Decontamination: Wipe the exterior of the container with a damp paper towel (ethanol or water). Dispose of the towel as solid contaminated waste.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Filtrates, mother liquors, or flash chromatography fractions.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Dichloromethane/Chloroform): Pour into the Halogenated waste carboy.
-
Scenario 2 (Ethyl Acetate/Hexanes/Methanol): Pour into the Non-Halogenated organic waste carboy.
-
-
Concentration Limits: If the solution is highly concentrated (>10% w/v of the indole), consider rotovapping the solvent to reduce waste volume and disposing of the residue as solid waste (Protocol A). This reduces incineration costs.
-
pH Check: Ensure the waste stream is neutral (pH 5-9). If the reaction involved strong acids (e.g., TFA for Boc-deprotection attempts), neutralize with sodium bicarbonate before adding to the waste carboy to prevent gas evolution.
Protocol C: Empty Container Management (Triple Rinse)
Applicability: Empty reagent bottles.
-
The "RCRA Empty" Rule: A container is legally empty only when all wastes that can be removed have been removed.
-
Triple Rinse Procedure:
-
Rinse 1: Add ~20mL of a compatible solvent (Acetone or Ethyl Acetate). Cap and shake. Pour rinsate into the Organic Solvent Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Final Step: Allow the solvent to evaporate in the fume hood. Once dry and odorless, deface the label (cross out the name) and discard in Glass Recycling or General Trash depending on facility rules.
Part 5: Regulatory & Compliance Framework
1. RCRA Classification (USA): Under the Resource Conservation and Recovery Act (RCRA), this specific indole is not "Listed" (i.e., it is not on the P-list or U-list). However, it is regulated based on Characteristics :
-
Ignitability (D001): If disposed of as a solution in flammable solvents (Flash point <60°C).
-
Toxicity: While not a standard TCLP metal/pesticide, the general "Toxic" characteristic implies a responsibility to prevent environmental release.
2. European Waste Catalogue (EWC):
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
3. Ecological Impact: Indole derivatives can be toxic to aquatic life. Zero discharge to sewer systems is the mandatory standard.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][4]
Sources
A Researcher's Guide to the Safe Handling of tert-Butyl 4-methyl-1H-indole-2-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
As a key intermediate in pharmaceutical research and development, tert-Butyl 4-methyl-1H-indole-2-carboxylate demands a comprehensive understanding of its safe handling and disposal. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By moving beyond a simple checklist and explaining the rationale behind each procedural step, we aim to foster a culture of safety and build a foundation of trust in your laboratory practices.
Hazard Analysis: Understanding the Risks
Based on data from structurally related compounds, tert-Butyl 4-methyl-1H-indole-2-carboxylate should be handled as a substance that is potentially:
-
A skin and eye irritant: Many indole derivatives can cause irritation upon contact.[3][4][5][6][7]
-
A respiratory irritant: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5][6][7][8][9]
-
Harmful if swallowed or inhaled: Systemic effects upon ingestion or inhalation are a possibility with related chemical structures.[2][4][8]
-
A suspected carcinogen or mutagen: Some pyrido[2,3-b]indole scaffolds, which share structural similarities, are classified as potential carcinogens.[2]
Given these potential hazards, a multi-layered approach to personal protection is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling tert-Butyl 4-methyl-1H-indole-2-carboxylate.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][8][10][11] | To protect against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2][12][13] | To prevent skin contact, which may lead to irritation or absorption of the chemical. |
| Body Protection | A lab coat or a chemical-resistant apron.[1][2][13] | To protect the skin and clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][2][8] | Required when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All manipulations of tert-Butyl 4-methyl-1H-indole-2-carboxylate, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2][12] This minimizes the risk of inhalation exposure.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.[2]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Preparing Solutions:
-
Post-Handling:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A flowchart outlining the decision process for selecting appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of tert-Butyl 4-methyl-1H-indole-2-carboxylate and any contaminated materials is a critical final step in the experimental workflow.
Waste Segregation
-
Solid Waste: Unused or waste solid compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be placed in a separate, labeled hazardous waste bag.
Step-by-Step Disposal Protocol
-
Containment:
-
Ensure all waste containers are properly sealed to prevent leaks or spills.[12]
-
Label all waste containers with the full chemical name and relevant hazard symbols.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal:
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling tert-Butyl 4-methyl-1H-indole-2-carboxylate, ensuring a safer laboratory environment for yourself and your colleagues.
References
- BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol.
- BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- BroadPharm. (2016, October 3). Safety Data Sheet.
- Fisher Scientific. (2010, November 5). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- BD Diagnostic Systems. (2014, March 26). Safety Data Sheet.
- Santa Cruz Biotechnology. Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Indole-propylamine.
- Fisher Scientific. Safety Data Sheet.
- PubChem. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate.
- Capot Chemical. (2026, February 9). MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ChemicalBook. (2026, January 17). TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.
- AK Scientific, Inc. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol - Safety Data Sheet.
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- 5. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. aksci.com [aksci.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
